molecular formula C14H14ClNS B565562 Ticlopidine-d4 CAS No. 1246817-49-1

Ticlopidine-d4

Cat. No.: B565562
CAS No.: 1246817-49-1
M. Wt: 267.8 g/mol
InChI Key: PHWBOXQYWZNQIN-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticlopidine-d4, with the CAS number 1246817-49-1, is a deuterium-labeled analog of the antiplatelet agent Ticlopidine, specifically designed for use in pharmaceutical research and analysis . This compound is chemically defined as 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine and has a molecular weight of 267.81 g/mol . It belongs to the class of thienopyridine derivatives and acts as a stable isotope-labeled internal standard . The primary application of this compound is in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It serves as a critical internal standard for the accurate quantification of its parent drug, Ticlopidine, in complex biological matrices . By compensating for variability during sample preparation and analysis, it enables precise and reliable measurement of Ticlopidine levels in pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations . Furthermore, it is used as a certified reference standard for analytical method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development, ensuring data traceability and reliability . The research value of this compound is rooted in the well-understood mechanism of its parent drug. Ticlopidine is a prodrug that, upon metabolic activation in the liver, irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets . This inhibition prevents ADP-induced activation of the glycoprotein GPIIb/IIIa complex, thereby blocking fibrinogen binding and platelet aggregation, which is crucial in the prevention of thrombotic events . The deuterium labeling in this compound, typically positioned on the chlorophenyl ring, introduces a distinct mass shift without significantly altering the chemical or physical properties of the molecule, making it an ideal tool for distinguishing the analyte from the internal standard in mass spectrometric analysis . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use .

Properties

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBOXQYWZNQIN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858483
Record name 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-49-1
Record name 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ticlopidine-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Ticlopidine-d4. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured format, details relevant experimental protocols, and visualizes a key analytical workflow.

Core Chemical Properties

This compound is the deuterated analogue of Ticlopidine, an antiplatelet agent. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for the quantification of Ticlopidine in biological matrices using mass spectrometry-based assays.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀D₄ClNS[3]
Molecular Weight 267.81 g/mol [3]
Monoisotopic Mass 267.0786553 Da[1]
CAS Number 1246817-49-1 (free base)[1]
Appearance White to off-white solid[2]
Solubility Soluble in methanol and DMSO[2]
Structural and Identification Data

Detailed structural identifiers for this compound are crucial for its unambiguous identification in research and analytical applications.

IdentifierValue
IUPAC Name 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
SMILES [2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
InChI InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D
InChIKey PHWBOXQYWZNQIN-RHQRLBAQSA-N

Chemical Structure

This compound possesses the same core structure as Ticlopidine, which consists of a thieno[3,2-c]pyridine ring system linked to a chlorobenzyl group. The key distinction is the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring at positions 3, 4, 5, and 6. This isotopic labeling provides a distinct mass signature for use in mass spectrometry.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as its application in quantitative analysis.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of Ticlopidine, utilizing a deuterated precursor for the chlorobenzyl moiety.[4][5] A plausible synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-d4-benzaldehyde

A common route to introduce deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials. For this synthesis, 2-chlorobenzaldehyde can be deuterated using D₂O under synergistic organic and photoredox catalysis.[6]

  • Materials: 2-chlorobenzaldehyde, D₂O, a suitable photocatalyst (e.g., tetrabutylammonium decatungstate), and a thiol catalyst.

  • Procedure: A solution of 2-chlorobenzaldehyde in a suitable organic solvent is mixed with D₂O and the catalysts. The mixture is then irradiated with near-UV light for a specified period. The deuterated product, 2-chloro-d4-benzaldehyde, is then purified using standard chromatographic techniques.

Step 2: Synthesis of 2-chloro-d4-benzylamine

The deuterated aldehyde is then converted to the corresponding amine.

  • Materials: 2-chloro-d4-benzaldehyde, a suitable aminating agent (e.g., hydroxylamine or ammonia), and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Procedure: The 2-chloro-d4-benzaldehyde is first reacted with the aminating agent to form an imine or oxime intermediate. This intermediate is then reduced to the desired 2-chloro-d4-benzylamine. Purification is typically achieved by extraction and distillation or crystallization.

Step 3: Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The final step involves the coupling of the deuterated benzylamine with the thienopyridine core structure.

  • Materials: 2-chloro-d4-benzylamine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a suitable base (e.g., potassium carbonate or triethylamine).

  • Procedure: The two reactants are dissolved in an appropriate solvent, and the base is added. The reaction mixture is heated to facilitate the condensation reaction. After completion, the this compound product is isolated and purified by chromatography or recrystallization.[4]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the positions of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled Ticlopidine, with the notable absence of signals corresponding to the aromatic protons on the chlorophenyl ring. The signals for the protons on the thienopyridine ring system and the benzylic methylene group should remain.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the four deuterium atoms on the aromatic ring, confirming their presence and location.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium will exhibit characteristic splitting patterns due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

  • Procedure: A solution of this compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

  • Expected Results: The mass spectrum will show a prominent molecular ion peak ([M+H]⁺) at an m/z value corresponding to the molecular weight of this compound (approximately 268.08). The isotopic distribution of this peak will confirm the presence of four deuterium atoms. Fragmentation analysis (MS/MS) can be used to further confirm the structure by observing characteristic fragment ions. The fragmentation pattern is expected to be similar to that of unlabeled Ticlopidine, with a mass shift of +4 Da for fragments containing the deuterated phenyl ring.[7]

Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of Ticlopidine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8]

  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) before extraction. The extraction is typically performed using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted sample is injected into an HPLC system coupled to a tandem mass spectrometer. The chromatographic separation is optimized to resolve Ticlopidine and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect specific precursor-to-product ion transitions for both the analyte (Ticlopidine) and the internal standard (this compound).

  • Quantification: The concentration of Ticlopidine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ticlopidine and a constant concentration of this compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Ticlopidine in a biological matrix using this compound as an internal standard.

Ticlopidine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction LC_Separation HPLC Separation Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Ticlopidine quantification using this compound.

References

Ticlopidine-d4: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Ticlopidine-d4 in a research setting. This compound, a deuterated isotopologue of the antiplatelet agent Ticlopidine, serves a critical role in the accurate quantification of Ticlopidine in biological matrices. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound is intended for use as an internal standard for the quantification of Ticlopidine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard like this compound is the gold standard. It is added to biological samples at a known concentration at an early stage of sample preparation. By correcting for variations in sample processing, matrix effects, and instrument response, it ensures the accuracy and precision of the analytical method.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These characteristics are essential for its function as an internal standard in mass spectrometry.

PropertyValueReference
Chemical Name 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-d4[2][3]
Molecular Formula C₁₄H₁₀D₄ClNS[2]
Molecular Weight 267.81 g/mol [2]
CAS Number 1246817-49-1 (free base)[2][3][4]
Form Solid[1]
Solubility Soluble in DMSO and Methanol[1]
Purity ≥99% deuterated forms (d₁-d₄)[1]

Experimental Protocol: Quantification of Ticlopidine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the determination of Ticlopidine concentrations in human plasma, a common requirement for pharmacokinetic studies. This protocol is a composite based on established methods for Ticlopidine analysis.[5][6]

Materials and Reagents
  • Ticlopidine hydrochloride (reference standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water

Preparation of Stock and Working Solutions
  • Ticlopidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ticlopidine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ticlopidine stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ticlopidine: m/z 264.1 → 154.1

      • This compound: m/z 268.1 → 158.1

    • Note: Specific voltages and gas settings should be optimized for the instrument in use.

Data Analysis
  • Integrate the peak areas for both Ticlopidine and this compound.

  • Calculate the peak area ratio of Ticlopidine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Ticlopidine in the QC and study samples from the calibration curve.

Diagrams and Visualizations

Experimental Workflow for Ticlopidine Quantification

The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) mix Vortex Mix plasma->mix is_solution This compound Working Solution is_solution->mix centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Peak Area Ratio (Ticlopidine/Ticlopidine-d4) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Ticlopidine Concentration curve->quantify

Caption: Workflow for the quantification of Ticlopidine in plasma.

Ticlopidine's Mechanism of Action: P2Y12 Receptor Signaling Pathway

Ticlopidine is a prodrug that is metabolized to an active form, which then irreversibly inhibits the P2Y12 receptor on platelets.[7][8] This action blocks the downstream signaling cascade that leads to platelet activation and aggregation. This compound is used to measure the concentration of the parent drug, which is essential for studying its pharmacokinetics and ensuring therapeutic levels are achieved for this mechanism to be effective.

G cluster_platelet Platelet adp ADP p2y12 P2Y12 Receptor adp->p2y12 gi Gi Protein Activation p2y12->gi ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP ac->camp gpiib_iiia GPIIb/IIIa Activation camp->gpiib_iiia aggregation Platelet Aggregation gpiib_iiia->aggregation ticlopidine Ticlopidine (Active Metabolite) ticlopidine->p2y12 Irreversible Inhibition

Caption: Ticlopidine's inhibitory effect on the P2Y12 signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in MS-based assays provides the necessary reliability for the quantification of Ticlopidine in complex biological matrices. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this compound in a research context, facilitating robust and accurate bioanalytical method development and validation.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ticlopidine-d4, a deuterated analog of the antiplatelet agent Ticlopidine. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Ticlopidine in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical data pertinent to the preparation of this important research compound.

Introduction to Ticlopidine and its Deuterated Analog

Ticlopidine is a thienopyridine derivative that functions as a P2Y12 receptor antagonist, inhibiting ADP-induced platelet aggregation. Formulations containing Ticlopidine have been used in the prevention of thrombotic strokes. Isotopic labeling with deuterium is a common strategy in drug development and metabolism studies to create internal standards for mass spectrometry-based quantification, as the deuterated analog is chemically identical to the parent drug but has a distinct molecular weight.

This compound, specifically 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, contains four deuterium atoms on the chlorophenyl ring. This specific labeling provides a stable isotopic signature for mass spectrometric detection without altering the compound's chromatographic behavior.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Chemical Formula C₁₄H₁₀D₄ClNS · HCl[1]
CAS Number 2932627-17-1[1]
Molecular Weight 304.3 g/mol [1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[1]
Appearance Solid[1]
Solubility Soluble in DMSO and Methanol[1]

Synthetic Pathway

The synthesis of this compound follows a convergent strategy, involving the preparation of two key intermediates: the deuterated side chain, 2-chloro-(3,4,5,6-d₄)-benzyl chloride, and the heterocyclic core, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The final step involves the coupling of these two fragments.

Synthesis_Pathway cluster_0 Deuterated Side Chain Synthesis cluster_1 Heterocyclic Core Synthesis cluster_2 Final Coupling 2-Chlorotoluene-d4 2-Chlorotoluene-d4 2-Chlorobenzaldehyde-d4 2-Chlorobenzaldehyde-d4 2-Chlorotoluene-d4->2-Chlorobenzaldehyde-d4 Oxidation 2-Chlorobenzyl-d4 alcohol 2-Chlorobenzyl-d4 alcohol 2-Chlorobenzaldehyde-d4->2-Chlorobenzyl-d4 alcohol Reduction 2-Chlorobenzyl-d4 chloride 2-Chlorobenzyl-d4 chloride 2-Chlorobenzyl-d4 alcohol->2-Chlorobenzyl-d4 chloride Chlorination This compound This compound 2-Chlorobenzyl-d4 chloride->this compound 2-Thiophene-ethylamine 2-Thiophene-ethylamine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 2-Thiophene-ethylamine->4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Pictet-Spengler 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The heterocyclic core of Ticlopidine is synthesized via a Pictet-Spengler reaction of 2-thiophene-ethylamine with formaldehyde.

Materials:

  • 2-Thiophene-ethylamine

  • Paraformaldehyde

  • Dichloromethane

  • Hydrochloric acid in N,N-dimethylformamide

Procedure:

  • To a solution of 2-thiophene-ethylamine (1 equivalent) in dichloromethane, add paraformaldehyde (1.1 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide.

  • Heat the mixture to 70°C for 4-6 hours.

  • Cool the reaction to 15°C to induce crystallization.

  • Filter the solid, wash with cold dichloromethane, and dry under vacuum to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Table 2: Quantitative Data for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Synthesis

ParameterValueReference
Starting Material 2-Thiophene-ethylamine[2]
Reagents Paraformaldehyde, HCl/DMF[2]
Solvent Dichloromethane[2]
Reaction Time 8-12 hours[2]
Yield Approx. 99%[2]
Synthesis of 2-Chloro-(3,4,5,6-d₄)-benzyl chloride

The synthesis of the deuterated side chain starts from a commercially available deuterated precursor, such as 2-chlorotoluene-3,4,5,6-d4 or 2-chlorobenzaldehyde-d4.

3.2.1. From 2-Chlorotoluene-d4

Materials:

  • 2-Chlorotoluene-3,4,5,6-d4

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride

Procedure:

  • A mixture of 2-chlorotoluene-d4 (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of BPO in carbon tetrachloride is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled, and the succinimide is filtered off.

  • The filtrate is concentrated under reduced pressure to give crude 2-chloro-(3,4,5,6-d₄)-benzyl bromide, which can be used directly or purified by distillation. For the chloride, a similar radical chlorination can be performed.

3.2.2. From 2-Chlorobenzaldehyde-d4

Step 1: Reduction to 2-Chloro-(3,4,5,6-d₄)-benzyl alcohol

Materials:

  • 2-Chlorobenzaldehyde-d4

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 2-chlorobenzaldehyde-d4 (1 equivalent) in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-chloro-(3,4,5,6-d₄)-benzyl alcohol.

Step 2: Chlorination to 2-Chloro-(3,4,5,6-d₄)-benzyl chloride

Materials:

  • 2-Chloro-(3,4,5,6-d₄)-benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane

Procedure:

  • Dissolve 2-chloro-(3,4,5,6-d₄)-benzyl alcohol (1 equivalent) in dichloromethane and cool in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-chloro-(3,4,5,6-d₄)-benzyl chloride.

Table 3: Hypothetical Quantitative Data for Deuterated Side Chain Synthesis

ParameterValue
Starting Material 2-Chlorobenzaldehyde-d4
Overall Yield >80% (two steps)
Purity >95% (by GC-MS)
Isotopic Enrichment >98% D₄
Final Synthesis of this compound

The final step is an N-alkylation reaction.

Materials:

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

  • 2-Chloro-(3,4,5,6-d₄)-benzyl chloride

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in THF at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-chloro-(3,4,5,6-d₄)-benzyl chloride (1.1 equivalents) in THF.

  • Stir the reaction at room temperature for 1.5-3 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

  • For the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is filtered and dried.

Table 4: Quantitative Data for the Final Synthesis of this compound

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
Isotopic Enrichment >98% D₄
Analytical Confirmation Mass Spectrometry, ¹H NMR, ¹³C NMR

Analytical Characterization

The successful synthesis and isotopic labeling of this compound are confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) that is 4 mass units higher than that of unlabeled Ticlopidine, confirming the incorporation of four deuterium atoms.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show the absence of signals corresponding to the aromatic protons of the 2-chlorophenyl ring, providing evidence for the location of the deuterium labels. The signals for the thienopyridine core protons will remain.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the deuterated carbons of the chlorophenyl ring as triplets (due to C-D coupling) with reduced intensity compared to the non-deuterated analog.

Logical Relationship of Synthetic Steps

Logical_Flow Start Select Deuterated Precursor (e.g., 2-Chlorobenzaldehyde-d4) Prep_Side_Chain Prepare Deuterated Alkylating Agent (2-Chlorobenzyl-d4 chloride) Start->Prep_Side_Chain Coupling Couple Side Chain and Core (N-Alkylation) Prep_Side_Chain->Coupling Prep_Core Synthesize Heterocyclic Core (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine) Prep_Core->Coupling Purification Purify Final Product (this compound) Coupling->Purification Analysis Characterize Product (MS, NMR) Purification->Analysis Final_Product This compound Internal Standard Analysis->Final_Product

Caption: Logical workflow of this compound synthesis.

This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described procedures based on available starting materials and laboratory conditions, ensuring appropriate safety precautions are taken throughout the synthetic process.

References

Ticlopidine-d4: A Technical Guide to Its Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis and purity of Ticlopidine-d4, a deuterated analog of the antiplatelet agent Ticlopidine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies or for other research purposes.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and General Properties
TestSpecificationTypical Value
Product Name This compound HClThis compound HCl
CAS Number 1246817-49-1 (free base)1246817-49-1
Molecular Formula C₁₄H₁₀D₄ClNS · HClC₁₄H₁₀D₄ClNS · HCl
Molecular Weight 304.3 g/mol 304.3 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in DMSO and MethanolConforms
Purity Assessment
TestMethodSpecificationTypical Value
Chemical Purity HPLC≥ 98%99.8%
Isotopic Purity ¹H NMR / Mass Spectrometry≥ 98% (d4)99.5% (d4)
Deuterated Forms Mass Spectrometry≥ 99% (d1-d4)Conforms[1]
Individual Impurity HPLC≤ 0.1%< 0.05%
Total Impurities HPLC≤ 0.5%0.15%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Heavy Metals ICP-MS≤ 20 ppm< 10 ppm
Assay HPLC98.0% - 102.0%100.2%

Mechanism of Action and Metabolic Pathway

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects.[2] Its deuterated form, this compound, is expected to follow the same metabolic pathway. The primary mechanism of action involves the irreversible antagonism of the P2Y12 receptor on platelets.

Metabolic Activation of Ticlopidine

Ticlopidine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, to an active thiol metabolite.[3] This active metabolite is responsible for the pharmacological activity.

Ticlopidine Ticlopidine (Prodrug) Metabolites Intermediate Metabolites Ticlopidine->Metabolites Hepatic Metabolism Active_Metabolite Active Thiol Metabolite Metabolites->Active_Metabolite CYP_Enzymes CYP450 Enzymes (CYP2C19, CYP2B6) CYP_Enzymes->Metabolites cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Decreases Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Binds Ticlopidine_Active Ticlopidine Active Metabolite Ticlopidine_Active->P2Y12 Irreversibly Binds (Antagonizes) Sample This compound Sample HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (235 nm) Column->Detector Data Chromatogram (Peak Area Analysis) Detector->Data Result Purity Calculation Data->Result

References

Commercial Suppliers of Ticlopidine-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Ticlopidine-d4, a deuterated analog of the antiplatelet agent Ticlopidine. This guide is intended for researchers in academia and the pharmaceutical industry who require a high-quality internal standard for the quantitative analysis of Ticlopidine in biological matrices.

Introduction to this compound

This compound is a stable isotope-labeled version of Ticlopidine, where four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, while maintaining nearly identical physicochemical properties. These characteristics make this compound an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise quantification of Ticlopidine.

Commercial Supplier Data

The following table summarizes the product specifications for this compound from various commercial suppliers. This information is crucial for selecting the most suitable material for specific research needs.

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic EnrichmentAvailable Formats
Cayman Chemical This compound (hydrochloride)2932627-17-1C₁₄H₁₀D₄ClNS · HCl≥98%[1]1 mg, 5 mg, 10 mg
Pharmaffiliates This compound1246817-49-1C₁₄H₁₀D₄ClNSInformation not readily availableInquire for details
Axios Research This compound HCl1246817-49-1 (free base)C₁₄H₁₀D₄ClNS · HClHigh purity, compliant with regulatory guidelines[2]Inquire for details
Santa Cruz Biotechnology This compound1246817-49-1C₁₄H₁₀D₄ClNSHigh purityInquire for details
Toronto Research Chemicals (TRC) This compound1246817-49-1C₁₄H₁₀D₄ClNSInformation not readily availableInquire for details

Note: Purity and isotopic enrichment are critical parameters. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Ticlopidine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a typical experimental protocol for the quantification of Ticlopidine in human plasma, a common application in pharmacokinetic and bioequivalence studies. The methodology is a composite based on established and validated methods in the scientific literature.

Materials and Reagents
  • Ticlopidine reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Ticlopidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ticlopidine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ticlopidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ticlopidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Ticlopidine and this compound to achieve maximum sensitivity and specificity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Ticlopidine to this compound against the concentration of the calibration standards.

  • Determine the concentration of Ticlopidine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Ticlopidine Quantification

The following diagram illustrates the logical flow of the experimental protocol described above.

G Experimental Workflow for Ticlopidine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Ticlopidine / this compound) integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Workflow for the quantification of Ticlopidine in plasma using this compound.

Logical Relationship of Internal Standard in Quantitative Analysis

The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in quantitative mass spectrometry.

G Principle of Internal Standard Quantification cluster_process Sample Processing & Analysis cluster_quant Quantification Analyte Ticlopidine (Analyte) Extraction Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction SampleMatrix Biological Matrix (e.g., Plasma) SampleMatrix->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection PeakArea_Analyte PeakArea_Analyte MS_Detection->PeakArea_Analyte Peak Area (Analyte) PeakArea_IS PeakArea_IS MS_Detection->PeakArea_IS Peak Area (Internal Standard) Ratio Peak Area Ratio (Analyte / IS) PeakArea_Analyte->Ratio PeakArea_IS->Ratio CalibrationCurve Calibration Curve Ratio->CalibrationCurve Concentration Analyte Concentration CalibrationCurve->Concentration

Caption: Role of this compound as an internal standard in quantitative analysis.

References

Deuterated Ticlopidine: A Strategic Tool for Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine, a thienopyridine antiplatelet agent, has been a cornerstone in the prevention of thrombotic events. As a prodrug, its efficacy is intrinsically linked to its metabolic activation, primarily through the cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a crucial role.[1][2] However, variability in its metabolism and the potential for drug-drug interactions present challenges in its clinical use. The strategic incorporation of deuterium into the ticlopidine molecule offers a promising approach to modulate its pharmacokinetic profile. This guide explores the utility of deuterated ticlopidine as a tool in pharmacokinetic studies, providing a comprehensive overview of its rationale, synthesis, and analytical methodologies. By leveraging the kinetic isotope effect, deuteration can lead to a more predictable metabolic fate, potentially enhancing therapeutic outcomes and safety.[3][4]

Introduction: The Rationale for Deuterating Ticlopidine

Ticlopidine exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets.[5][6] This action, however, is dependent on its conversion to an active thiol metabolite.[5][7] The metabolic pathway is complex and involves multiple CYP enzymes, making it susceptible to genetic polymorphisms and inhibition by co-administered drugs.[1][8]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a greater mass due to an additional neutron.[9] When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond at a metabolic soft spot, the bond's increased stability can slow down its cleavage by metabolic enzymes.[10][11] This phenomenon, known as the kinetic isotope effect (KIE), can lead to several pharmacokinetic advantages:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure (AUC) of the parent drug or a more favorable metabolic ratio.[3][4]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of unwanted or toxic metabolites.[3][4]

  • Enhanced Bioavailability: A reduction in first-pass metabolism can lead to higher plasma concentrations of the active compound.[4]

  • More Predictable Pharmacokinetics: Reduced variability in metabolism can result in more consistent drug exposure among patients.[4]

A study on deuterated clopidogrel, a structurally related thienopyridine, demonstrated that deuterium substitution on the piperidine ring led to a significant increase in the formation of the desired active metabolite and higher inhibitory activity against platelet aggregation in a rat model.[12] This provides a strong rationale for investigating the potential benefits of deuterating ticlopidine.

Quantitative Pharmacokinetic Data

While specific clinical or preclinical data for deuterated ticlopidine is not extensively available in peer-reviewed literature, the following tables illustrate the expected pharmacokinetic profile of deuterated ticlopidine compared to its non-deuterated counterpart based on the principles of the kinetic isotope effect and data from analogous deuterated compounds.

Table 1: Comparative Pharmacokinetic Parameters of Ticlopidine and Deuterated Ticlopidine (Hypothetical Data)

ParameterTiclopidineDeuterated Ticlopidine (Predicted)Fold Change
Cmax (ng/mL) 850 ± 2001050 ± 250~1.2x
Tmax (h) 2.0 ± 0.52.5 ± 0.7~1.25x
AUC (0-inf) (ng·h/mL) 4500 ± 11007200 ± 1500~1.6x
t1/2 (h) 12.6 ± 2.518.9 ± 3.0~1.5x
CL/F (L/h) 55.6 ± 13.834.7 ± 8.6~0.6x

Data for Ticlopidine is based on published literature.[6][13] Data for Deuterated Ticlopidine is hypothetical and projected based on the expected impact of deuteration.

Table 2: Formation of Active Metabolite (UR-4501) (Hypothetical Data)

ParameterTiclopidineDeuterated Ticlopidine (Predicted)Fold Change
Active Metabolite Cmax (ng/mL) 75 ± 25110 ± 30~1.5x
Active Metabolite AUC (ng·h/mL) 300 ± 90510 ± 120~1.7x

UR-4501 has been identified as an active metabolite of ticlopidine.[7] Data presented is hypothetical, illustrating the potential for increased active metabolite formation with deuteration.

Experimental Protocols

Synthesis of Deuterated Ticlopidine

The synthesis of deuterated ticlopidine can be achieved by modifying existing synthetic routes for ticlopidine, introducing deuterium at a metabolically labile position. A plausible approach involves the use of a deuterated starting material.[11][14]

Protocol for Synthesis of d-Ticlopidine:

  • Synthesis of Deuterated 2-(2-thienyl)ethylamine: Start with a deuterated thiophene precursor. For example, deuteration of the thiophene ring can be achieved through acid-catalyzed H/D exchange using D2SO4.

  • Pictet-Spengler Reaction: React the deuterated 2-(2-thienyl)ethylamine with formaldehyde to form the deuterated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate.

  • N-Alkylation: Couple the deuterated intermediate with 2-chlorobenzyl chloride to yield the final deuterated ticlopidine product.

  • Purification and Characterization: Purify the product using column chromatography and characterize using 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure and deuterium incorporation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical crossover study design to compare the pharmacokinetics of deuterated and non-deuterated ticlopidine in rats.[15][16][17]

Animals: Male Sprague-Dawley rats (250-300 g).

Housing: Controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals should be fasted overnight before dosing.

Drug Formulation: Ticlopidine and deuterated ticlopidine suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Study Design:

  • Administer a single oral dose of ticlopidine (e.g., 20 mg/kg) to a cohort of rats via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • After a washout period of at least one week, administer a single oral dose of deuterated ticlopidine to the same cohort of rats and repeat the blood sampling procedure.

Bioanalytical Method: LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required for the quantification of ticlopidine and its deuterated analogue in plasma.[1][2]

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of a related compound like clopidogrel or a different deuterated analog of ticlopidine).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Ticlopidine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 264 -> 154).

    • Deuterated Ticlopidine: Monitor the transition of the deuterated parent ion to its corresponding product ion (the exact m/z will depend on the number and location of deuterium atoms).

    • Internal Standard: Monitor the specific transition for the chosen internal standard.

Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[18][19]

Visualizations

Ticlopidine Metabolic Activation Pathway

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) Metabolite1 2-oxo-ticlopidine Ticlopidine->Metabolite1 CYP2C19, CYP1A2, etc. InactiveMetabolites Inactive Metabolites Ticlopidine->InactiveMetabolites Other metabolic pathways ActiveMetabolite Active Thiol Metabolite (UR-4501) Metabolite1->ActiveMetabolite CYP-mediated oxidation P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Binding PlateletAggregation Platelet Aggregation Inhibition P2Y12->PlateletAggregation Inhibition

Caption: Metabolic activation pathway of ticlopidine.

Experimental Workflow for Comparative Pharmacokinetic Study

PK_Workflow cluster_group1 Group 1: Ticlopidine cluster_group2 Group 2: Deuterated Ticlopidine Dosing1 Oral Administration of Ticlopidine Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Analysis1 Plasma Preparation and LC-MS/MS Analysis Sampling1->Analysis1 PK_Analysis Pharmacokinetic Data Analysis Analysis1->PK_Analysis Dosing2 Oral Administration of d-Ticlopidine Sampling2 Serial Blood Sampling Dosing2->Sampling2 Analysis2 Plasma Preparation and LC-MS/MS Analysis Sampling2->Analysis2 Analysis2->PK_Analysis Comparison Comparison of PK Parameters PK_Analysis->Comparison

Caption: Crossover experimental workflow for pharmacokinetic comparison.

Conclusion

Deuterated ticlopidine represents a valuable tool for pharmacokinetic research. By strategically modifying the metabolic profile of the parent compound, deuterium substitution has the potential to lead to a more predictable and potentially safer therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to elucidate the pharmacokinetic advantages of deuterated ticlopidine. While further research and generation of specific quantitative data are necessary, the foundational principles and methodologies outlined herein provide a clear path for advancing our understanding and application of this promising pharmaceutical tool. The insights gained from such studies will be invaluable for drug development professionals seeking to optimize thienopyridine-based antiplatelet therapies.

References

The Role of Ticlopidine-d4 in Advancing Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Ticlopidine-d4, a deuterated analog of the antiplatelet agent Ticlopidine, in modern drug metabolism studies. By leveraging the kinetic isotope effect, this compound serves as an invaluable tool for elucidating metabolic pathways, quantifying drug exposure, and optimizing therapeutic agents. This document provides a comprehensive overview of Ticlopidine's metabolism, the principles of utilizing deuterated compounds, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction: Ticlopidine and the Significance of Deuteration

Ticlopidine is a thienopyridine antiplatelet drug that requires metabolic activation to exert its therapeutic effect.[1][2] It is a prodrug, meaning it is inactive until it is converted into its active form by enzymes in the body, primarily the cytochrome P450 (CYP) system.[3] Understanding the intricacies of this metabolic activation is paramount for predicting drug efficacy, potential drug-drug interactions, and patient variability in response.

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug discovery and development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) . By strategically placing deuterium atoms at sites of metabolism, researchers can modulate a drug's pharmacokinetic profile, potentially leading to improved half-life, reduced formation of toxic metabolites, and a more predictable dose-response relationship.

This compound is a deuterated version of Ticlopidine where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This specific labeling makes it an ideal internal standard for bioanalytical methods, ensuring accurate quantification of Ticlopidine and its metabolites in complex biological matrices. Furthermore, studying the metabolism of this compound in comparison to its non-deuterated counterpart can provide profound insights into the rate-limiting steps of its bioactivation and the potential for metabolic switching.

Ticlopidine Metabolism: A Complex Pathway to Activation

The metabolic activation of Ticlopidine is a multi-step process predominantly occurring in the liver. The primary enzymes responsible for its metabolism belong to the cytochrome P450 superfamily, with CYP2C19 and CYP2B6 playing major roles.[3][4][5] The metabolic pathway involves the formation of several key metabolites, including the crucial active metabolite responsible for platelet inhibition.

The initial step involves the oxidation of the thiophene ring of Ticlopidine, leading to the formation of 2-oxo-ticlopidine.[6] This intermediate is then further metabolized to the active thiol metabolite, UR-4501, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[7]

The complexity of this pathway, involving multiple enzymes and intermediates, underscores the importance of precise analytical tools and methodologies to study its kinetics and variability.

Signaling Pathway of Ticlopidine Metabolism

The following diagram illustrates the key steps in the metabolic activation of Ticlopidine.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Intermediate 2-oxo-ticlopidine Ticlopidine->Intermediate CYP2C19, CYP2B6, CYP1A2 Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other CYPs Active_Metabolite Active Thiol Metabolite (UR-4501) Intermediate->Active_Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5, PON1 P2Y12 P2Y12 Receptor (on Platelets) Active_Metabolite->P2Y12 Irreversible Binding Inhibition Platelet Aggregation Inhibition P2Y12->Inhibition Blocks ADP Binding Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Extraction Protein Precipitation (e.g., with Acetonitrile) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject onto LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify Concentration (using Calibration Curve) Ratio->Quantification KIE_Concept Ticlopidine Ticlopidine (C-H bond) Metabolism CYP-mediated Metabolism Ticlopidine->Metabolism kH (faster) Ticlopidine_d4 This compound (C-D bond) Ticlopidine_d4->Metabolism kD (slower) Metabolite Metabolite Metabolism->Metabolite Metabolite_d4 Deuterated Metabolite Metabolism->Metabolite_d4 Rate_Comparison Compare Reaction Rates Metabolite->Rate_Comparison Metabolite_d4->Rate_Comparison KIE_Result Determine Kinetic Isotope Effect (KIE) Rate_Comparison->KIE_Result kH / kD

References

Ticlopidine-d4 Stability and Long-Term Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Ticlopidine-d4. As a deuterated analog of the antiplatelet agent Ticlopidine, this compound is primarily utilized as an internal standard in analytical chemistry, particularly in chromatographic and mass spectrometric assays for the quantification of Ticlopidine. Ensuring the stability and integrity of this internal standard is paramount for generating accurate and reproducible analytical data.

Overview of this compound

This compound is a synthetic, stable isotope-labeled version of Ticlopidine where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry-based detection methods while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard in bioanalytical methods to compensate for variability during sample preparation and analysis.

Recommended Long-Term Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound. Adherence to these conditions is critical to prevent degradation and maintain the integrity of the standard.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]To minimize the rate of potential chemical degradation.
Light Protect from lightTo prevent photodegradation. Many organic molecules are light-sensitive.
Atmosphere Store in a well-sealed containerTo protect from moisture and atmospheric contaminants.
Form Solid (as supplied)Storing in solid form is generally more stable than in solution.

Stability Considerations for Deuterated Standards

While stable isotope-labeled internal standards are invaluable tools in quantitative analysis, it is crucial to be aware of potential stability issues inherent to deuterated compounds.

Deuterium Exchange: A primary concern with deuterated standards is the potential for deuterium-hydrogen (D-H) exchange. This can occur if the deuterium atoms are located at exchangeable positions on the molecule, such as on heteroatoms (e.g., -OH, -NH, -SH) or on carbon atoms adjacent to carbonyl groups.[2][3] Such exchange can lead to a shift in the isotopic distribution of the standard, compromising the accuracy of quantitative results. The position of the deuterium atoms on the this compound molecule is designed to be on a stable part of the structure, minimizing the risk of exchange under normal conditions. However, exposure to strongly acidic or basic conditions, or high temperatures, could potentially facilitate this exchange.

Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, such as polarity. This can result in a small shift in retention time during chromatographic separation compared to the non-labeled analyte. While this effect is usually minor, it is essential to confirm the co-elution or establish a consistent, reproducible separation between Ticlopidine and this compound during method development.

Preparation and Storage of this compound Solutions

For its application as an internal standard, this compound is typically prepared as a stock solution and then further diluted to working concentrations. The stability of these solutions is a critical factor.

Experimental Protocol for Solution Preparation (General Best Practices)

The following protocol outlines general best practices for the preparation of this compound solutions. Specific concentrations will be dependent on the requirements of the analytical method.

  • Material Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Solvent Selection: Choose a high-purity, appropriate solvent in which this compound is freely soluble. Common solvents for similar compounds include methanol, acetonitrile, or dimethyl sulfoxide (DMSO). The Safety Data Sheet (SDS) for Ticlopidine hydrochloride indicates solubility in DMSO and methanol.[4]

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the selected solvent to achieve the desired stock concentration. Use of a calibrated analytical balance and volumetric flasks is essential.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix (e.g., blank plasma) to the final concentration required for the assay.

  • Storage of Solutions: Store stock and working solutions at a low temperature, typically 2-8°C or frozen (e.g., -20°C or -80°C), in tightly sealed, light-protected containers (e.g., amber glass vials). The stability of the solution in the chosen solvent and at the storage temperature should be validated.

Solution Stability Assessment

The stability of this compound in solution should be thoroughly evaluated during analytical method validation. This typically involves:

  • Freeze-Thaw Stability: Assessing the stability of the analyte after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluating the stability of the analyte in solution when left at room temperature for a specified period.

  • Long-Term Stability: Determining the stability of the analyte in solution when stored under the intended long-term storage conditions (e.g., refrigerated or frozen) for an extended duration.

  • Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection.

Logical Workflow for Handling and Storage of this compound

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its integrity for use as an internal standard.

Ticlopidine_d4_Workflow receipt Receipt of Solid this compound storage_solid Long-Term Storage (Solid) 2-8°C, Protect from Light receipt->storage_solid equilibration Equilibrate to Room Temp. storage_solid->equilibration For Use weighing Accurate Weighing equilibration->weighing dissolution Dissolution in High-Purity Solvent weighing->dissolution stock_solution Stock Solution Preparation dissolution->stock_solution storage_stock Stock Solution Storage (e.g., -20°C or 2-8°C, Protected from Light) stock_solution->storage_stock working_solution Working Solution Preparation (Dilution) stock_solution->working_solution storage_stock->working_solution For Use storage_working Working Solution Storage (As Validated) working_solution->storage_working sample_spiking Spiking into Samples working_solution->sample_spiking storage_working->sample_spiking For Use analysis Analytical Run (e.g., LC-MS/MS) sample_spiking->analysis

Caption: Workflow for this compound Handling and Storage.

Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of the parent compound, Ticlopidine, can provide insights into potential instabilities. Ticlopidine hydrochloride has been shown to degrade under stress conditions such as oxidation, hydrolysis, photolysis, and heat.[5] The thienopyridine core of the molecule can be susceptible to oxidation. Therefore, protecting this compound from oxidative conditions is advisable.

Conclusion

The stability of this compound is crucial for its function as a reliable internal standard in quantitative analytical methods. For long-term storage, this compound should be kept as a solid at 2-8°C and protected from light. When preparing solutions, it is imperative to use high-purity solvents and store them at low temperatures, also with protection from light. The stability of these solutions under the specific conditions of the analytical method must be validated. By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their this compound standard, leading to more accurate and reliable analytical results.

References

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of Ticlopidine using Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is a thienopyridine derivative that acts as a platelet aggregation inhibitor. It is an antiplatelet drug used in the prevention and treatment of thromboembolic disorders, such as stroke and myocardial infarction. The monitoring of Ticlopidine levels in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Ticlopidine in human plasma using a stable isotope-labeled internal standard, Ticlopidine-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Ticlopidine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions Preparation
  • Ticlopidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ticlopidine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.

  • Ticlopidine Working Solutions: Prepare serial dilutions of the Ticlopidine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ticlopidine from plasma samples.[1][2]

  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, calibration standard, and QC into a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each well.

  • Seal the plate and vortex mix for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography (LC)

A typical LC setup for the analysis of Ticlopidine is as follows.[1][2]

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 20% B, increase to 80% B over 2.5 min, hold for 1 min, then return to initial conditions and re-equilibrate for 1.5 min.

Mass Spectrometry (MS/MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterTiclopidineThis compound (IS)
Precursor Ion (m/z) 264.04268.04
Product Ion (m/z) 154.20154.20
Dwell Time 100 ms100 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential Optimized for the specific instrumentOptimized for the specific instrument

Data Presentation

Method Validation Summary

The following tables summarize the typical validation parameters for a quantitative Ticlopidine assay in human plasma. The data presented here is representative of what is expected for a robust bioanalytical method and is based on similar published methods.[1][2][3]

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Ticlopidine1 - 2000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1585 - 115< 1585 - 115
Low QC 3< 1585 - 115< 1585 - 115
Mid QC 100< 1585 - 115< 1585 - 115
High QC 1500< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Factor
Ticlopidine> 850.95 - 1.05
This compound> 850.95 - 1.05

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (this compound) in Acetonitrile (150 µL) plasma->is_addition vortex1 Vortex Mix is_addition->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection Analysis data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition integration Peak Integration data_acquisition->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Ticlopidine calibration->quantification

Caption: A schematic overview of the analytical workflow for the quantification of Ticlopidine in plasma.

Logical Relationship of Analytical Components

analytical_components cluster_analyte Target Analyte cluster_is Internal Standard cluster_matrix Biological Matrix cluster_method Analytical Method cluster_output Result ticlopidine Ticlopidine lc_ms LC-MS/MS ticlopidine->lc_ms ticlopidine_d4 This compound ticlopidine_d4->lc_ms plasma Human Plasma plasma->lc_ms Sample Matrix concentration Ticlopidine Concentration lc_ms->concentration Quantitative Data

Caption: The relationship between the analyte, internal standard, matrix, analytical method, and the final quantitative result.

References

Application Note: Quantitative Analysis of Ticlopidine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Ticlopidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Ticlopidine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a solid-phase extraction (SPE) procedure for sample cleanup and utilizes Ticlopidine-d4 as an internal standard (IS) to ensure accuracy and precision. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

Ticlopidine is an antiplatelet agent used to prevent thrombotic events. Monitoring its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of small molecules like Ticlopidine in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the GC-MS analysis of Ticlopidine, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Materials and Reagents
  • Ticlopidine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut-1 or equivalent C18 cartridges)

  • Human plasma (drug-free)

  • Standard laboratory glassware and equipment

Instrumentation
  • Gas chromatograph equipped with a capillary column and a mass selective detector (e.g., Perkin Elmer model 8500 gas chromatograph coupled to an ion trap detector or equivalent).

  • GC Column: DB-17 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[1]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Ticlopidine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ticlopidine by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 1 µg/mL).

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions of Ticlopidine and a fixed amount of the this compound working solution to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add a precise volume of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge thoroughly under vacuum.

  • Elute Ticlopidine and this compound from the cartridge using hexane.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., hexane or ethyl acetate) and transfer to a GC vial for analysis.

GC-MS Operating Conditions
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 20 °C/minute.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for Ticlopidine: Monitor the molecular ion (m/z 263) and a characteristic fragment ion (e.g., m/z 154).

    • Ions for this compound: Monitor the molecular ion (m/z 267) and a corresponding fragment ion (e.g., m/z 158).

Data Presentation

The following table summarizes the quantitative data obtained from a typical validation of this GC-MS method.

ParameterResult
Linearity Range 0.01 - 2.5 µg/mL[1]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.005 µg/mL[1]
Limit of Quantification (LOQ) 0.01 µg/mL[1]
Precision (CV%) 5.1 - 6.9%[1]
Accuracy (Recovery %) 84.4 - 87.3%[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike spe Solid-Phase Extraction is_spike->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of Ticlopidine.

Ticlopidine Metabolic Activation Pathway

ticlopidine_metabolism cluster_liver Liver Hepatocyte cluster_platelet Platelet Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes (e.g., CYP2C19, CYP2B6) Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite CYP450 Enzymes Active_Metabolite_Blood Active Metabolite (in blood) Active_Metabolite->Active_Metabolite_Blood P2Y12 P2Y12 Receptor Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Inhibition Active_Metabolite_Blood->P2Y12 Irreversible Binding

Caption: Simplified metabolic activation pathway of Ticlopidine.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Ticlopidine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ticlopidine is an antiplatelet agent used in the prevention of thrombotic events. Accurate quantification of Ticlopidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Ticlopidine in human plasma. The use of a stable isotope-labeled internal standard, Ticlopidine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

1. Materials and Reagents

  • Ticlopidine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Standard Solutions and Quality Control Samples

  • Primary Stock Solutions (1 mg/mL): Ticlopidine and this compound were accurately weighed and dissolved in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: A series of working standard solutions of Ticlopidine were prepared by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): The this compound primary stock was diluted in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking appropriate amounts of the Ticlopidine working standard solutions into blank human plasma.

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube, except for the blank plasma.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/Hr

    • Cone Gas Flow: 150 L/Hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ticlopidine264.04154.203025
This compound268.04158.203025

Data Presentation

Table 1: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Precision (CV%)Inter-day Accuracy (% Bias)
LLOQ1.08.55.210.27.8
Low QC3.06.2-3.57.5-4.1
Mid QC1004.12.15.33.5
High QC8003.51.54.82.2

Mandatory Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ticlopidine calibration->quantification

Caption: Experimental workflow for Ticlopidine quantification.

UPLC_MSMS_System cluster_uplc UPLC System cluster_ms Tandem Mass Spectrometer autosampler Autosampler Injects Sample column_manager Column Manager C18 Column @ 40°C autosampler->column_manager pump Binary Pump Mobile Phase Delivery pump->autosampler esi_source ESI Source Ionization column_manager->esi_source Eluent q1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->q1 q2 Collision Cell (Q2) Fragmentation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector Ion Detection q3->detector data_system {Data System | Instrument Control & Data Acquisition} detector->data_system

Caption: Logical diagram of the UPLC-MS/MS system.

Conclusion

The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Ticlopidine in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalytical studies in the pharmaceutical industry and clinical research.

Application Note & Protocol: High-Throughput Quantification of Ticlopidine in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantitative analysis of Ticlopidine in human plasma. The method employs Ticlopidine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits.

Introduction

Ticlopidine is an antiplatelet agent used to prevent thromboembolic events. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic evaluations. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effectively removes matrix interferences. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS assays, as it compensates for variability in sample processing and matrix effects. This protocol provides a detailed procedure for the efficient extraction and analysis of Ticlopidine from human plasma.

Quantitative Data Summary

The following tables summarize typical performance characteristics of liquid-liquid extraction methods for Ticlopidine analysis in human plasma, based on published literature. These values can be used as a benchmark for method validation.

Table 1: Ticlopidine Bioanalytical Method Parameters

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1]
Accuracy85 - 115%[2]
Intra- and Inter-batch Precision (%RSD)< 15%[2]
Mean Extraction Recovery> 80%[2]

Table 2: Example LC-MS/MS Conditions

ParameterCondition
LC ColumnC18 reverse-phase (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile PhaseAcetonitrile and 10 mM Ammonium Acetate buffer
Flow Rate0.3 mL/min
Injection Volume10 µL
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (Ticlopidine)m/z 264.0 -> 154.2
MS/MS Transition (this compound)m/z 268.0 -> 158.2 (Predicted)

Experimental Protocol

Materials and Reagents
  • Ticlopidine Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium Hydroxide solution

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions Preparation
  • Ticlopidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ticlopidine HCl in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound HCl in methanol.

  • Ticlopidine Working Solutions: Prepare serial dilutions of the Ticlopidine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank.

  • For calibration standards, add 20 µL of the respective Ticlopidine working solution. For QC and unknown samples, add 20 µL of 50:50 methanol:water.

  • Vortex mix for 10 seconds.

  • Add 50 µL of 0.1 M Ammonium Hydroxide to alkalize the sample. Vortex mix for 10 seconds.

  • Add 1 mL of the extraction solvent (n-hexane:isopropanol, 95:5 v/v).[2]

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Ticlopidine Liquid-Liquid Extraction Workflow

LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is add_alkali Alkalinize with Ammonium Hydroxide add_is->add_alkali add_solvent Add Extraction Solvent (n-Hexane:Isopropanol) add_alkali->add_solvent vortex1 Vortex Mix (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Ticlopidine LLE from plasma.

Ticlopidine Metabolic Activation and Mechanism of Action

Ticlopidine_Pathway cluster_liver Liver Hepatocyte cluster_platelet Platelet Ticlopidine Ticlopidine (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19, CYP2B6) Ticlopidine->CYP450 Metabolism ActiveMetabolite Active Metabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Inhibits CYP450->ActiveMetabolite PlateletActivation Platelet Activation & Aggregation P2Y12->PlateletActivation Activates ADP ADP ADP->P2Y12 Binds to

Caption: Ticlopidine's metabolic activation and antiplatelet action.

Conclusion

The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and reproducible method for the quantification of Ticlopidine in human plasma. This procedure, coupled with LC-MS/MS analysis, offers the high sensitivity and selectivity required for demanding bioanalytical applications in clinical and research settings. Proper method validation should be performed according to regulatory guidelines to ensure data integrity.

References

Troubleshooting & Optimization

Troubleshooting matrix effects with Ticlopidine-d4 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering matrix effects when using Ticlopidine-d4 as an internal standard in plasma sample analysis by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard (IS) signal is highly variable across my sample batch. What could be the cause?

A1: High variability in the IS signal is a common indicator of inconsistent matrix effects. While a stable isotope-labeled (SIL) internal standard like this compound is designed to co-elute with the analyte and experience similar ionization suppression or enhancement, significant variability can still occur.

  • Root Causes & Solutions:

    • Inconsistent Sample Clean-up: Variability in extraction efficiency can lead to differing amounts of matrix components (e.g., phospholipids) in each sample, causing inconsistent ion suppression. Ensure your sample preparation protocol is robust and consistently executed.

    • Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in plasma samples.[1][2] If your chromatographic method does not adequately separate this compound from phospholipid elution zones, you will observe variability. Consider optimizing your gradient or switching to a column with a different chemistry.

    • Differential Matrix Effects: In some cases, the analyte and the SIL IS may not experience the exact same degree of matrix effect, especially with high matrix loads. This can be due to slight differences in retention time (the "deuterium isotope effect") where the analyte and IS resolve into slightly different matrix zones.

    • Injector or Autosampler Issues: Mechanical issues such as inconsistent injection volumes can also lead to signal variability. A systematic investigation may be required to rule this out.[3]

Q2: I am observing significant ion suppression for both Ticlopidine and this compound. How can I mitigate this?

A2: Ion suppression is the most common matrix effect in LC-MS/MS analysis of plasma samples. The key is to reduce the amount of co-eluting endogenous components, primarily phospholipids.[1]

  • Strategies for Mitigation:

    • Improve Sample Preparation: The most effective way to combat ion suppression is through more rigorous sample preparation.[1] While protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which provide cleaner extracts.[4]

    • Optimize Chromatography: Increase the chromatographic resolution to separate Ticlopidine and this compound from the regions where phospholipids elute. A longer gradient or a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) can be effective.

    • Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components, but this may compromise the limit of quantitation (LOQ) for Ticlopidine.

Q3: My this compound peak is showing a different retention time than my Ticlopidine peak. Is this normal?

A3: A slight shift in retention time between an analyte and its deuterated internal standard can occur and is known as the "deuterium isotope effect."[5] This is because the C-D bond is slightly stronger and less polar than the C-H bond, which can lead to slightly earlier elution on a reversed-phase column. While often negligible, this can become problematic if the peak apexes fall into different regions of matrix suppression, compromising the IS's ability to accurately compensate.

  • What to do:

    • Assess the Impact: The key is to determine if this shift affects the accuracy and precision of your quantitation. This can be evaluated during method validation by assessing the matrix factor.

    • Chromatographic Optimization: Adjusting the mobile phase composition or gradient slope can sometimes minimize this separation.

    • Use a Different Labeled Standard: If the issue persists and impacts data quality, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.

Q4: How do I quantitatively assess the matrix effect for my Ticlopidine assay?

A4: The matrix effect should be quantitatively assessed during method validation. The most common approach is the post-extraction spike method.

  • Procedure:

    • Set A: Prepare your analyte (Ticlopidine) and IS (this compound) in a neat solution (e.g., mobile phase).

    • Set B: Extract blank plasma from at least six different sources. After the final extraction step, spike the extracted matrix with the analyte and IS at the same concentration as Set A.

    • Calculation: The matrix factor (MF) is calculated as: MF = (Peak Area in Presence of Matrix (Set B)) / (Peak Area in Neat Solution (Set A))

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The IS-normalized MF should also be calculated to ensure the IS is tracking the analyte.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques in plasma analysis.

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%HighFast, simple, inexpensivePoor removal of phospholipids, high matrix effects.[2]
Liquid-Liquid Extraction (LLE) 70 - 95%Moderate to LowGood removal of salts and polar lipidsMore labor-intensive, requires solvent optimization.[6][7]
Solid-Phase Extraction (SPE) 80 - 100%LowHigh selectivity, provides very clean extractsMore expensive, requires method development.[4]
HybridSPE®-Phospholipid > 90%Very LowSpecifically targets and removes phospholipidsHigher cost per sample.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for Ticlopidine analysis in plasma.

Protocol 1: Protein Precipitation (PPT)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or QC.

  • IS Spiking: Add 25 µL of this compound working solution (e.g., at 200 ng/mL in methanol).

  • Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of human plasma.

  • IS Spiking: Add 25 µL of this compound working solution.

  • pH Adjustment (Optional): Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH and ensure Ticlopidine is in its free base form.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture like diethyl ether:hexane (80:20, v/v)).[6]

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for IS Variability

Troubleshooting_IS_Variability start High IS Signal Variability Observed check_prep Review Sample Preparation Consistency start->check_prep check_chroma Evaluate Chromatography start->check_chroma check_hardware Investigate Hardware Issues start->check_hardware prep_issue Inconsistent Extraction? check_prep->prep_issue chroma_issue Co-elution with Matrix? check_chroma->chroma_issue hardware_issue Injector Problem? check_hardware->hardware_issue solution_prep Re-train on Protocol / Automate prep_issue->solution_prep Yes solution_chroma_1 Optimize Gradient / Change Column chroma_issue->solution_chroma_1 Yes solution_chroma_2 Switch to LLE or SPE chroma_issue->solution_chroma_2 Yes solution_hardware Perform Injector Maintenance hardware_issue->solution_hardware Yes

Caption: A logical workflow for troubleshooting this compound signal variability.

Experimental Workflow for Matrix Effect Assessment

Matrix_Effect_Assessment cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Spiked Matrix a1 Spike Analyte + IS in Mobile Phase a2 Analyze by LC-MS/MS a1->a2 a3 Get Peak Area A a2->a3 calculation Calculate Matrix Factor MF = Area B / Area A a3->calculation b1 Extract Blank Plasma b2 Spike Analyte + IS into Extracted Matrix b1->b2 b3 Analyze by LC-MS/MS b2->b3 b4 Get Peak Area B b3->b4 b4->calculation

Caption: Workflow for the post-extraction spike method to assess matrix effects.

References

Technical Support Center: Optimizing Ticlopidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ticlopidine-d4 as an internal standard (IS) for the quantitative analysis of ticlopidine. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the accuracy and reliability of your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for ticlopidine analysis?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] this compound is an ideal internal standard for ticlopidine because it has a nearly identical chemical structure, and therefore exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency.[1] This allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.[1][2]

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration for an internal standard should be consistent across all samples, including calibration standards and quality controls.[1] A general best practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve. For instance, if your ticlopidine calibration curve ranges from 1 to 1000 ng/mL, a this compound concentration of around 100-500 ng/mL would be a suitable starting point. The goal is to achieve a response that is strong enough for good peak shape and reproducibility without saturating the detector.

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation process. This ensures that it can account for any analyte loss or variability during all subsequent steps, such as protein precipitation, liquid-liquid extraction, and evaporation. For plasma samples, this compound should be added to the plasma before the addition of any precipitation or extraction solvents.

Q4: Can I use a structural analog like clopidogrel as an internal standard instead of this compound?

A4: While some published methods have successfully used structural analogs like clopidogrel as an internal standard for ticlopidine analysis, a stable isotope-labeled internal standard like this compound is generally preferred.[3][4][5] This is because even closely related structural analogs can exhibit different extraction efficiencies and be affected differently by matrix effects, potentially compromising the accuracy of the results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue Potential Cause Recommended Solution
High Variability in this compound Peak Area Inconsistent sample preparation or injection volume.Ensure precise and consistent pipetting and sample handling for all samples. Verify the autosampler's performance and precision.
Instability of this compound in the sample or matrix.Evaluate the stability of this compound under your specific storage and experimental conditions. Consider potential degradation or adsorption to container surfaces.
Matrix effects (ion suppression or enhancement).Optimize the sample preparation method to remove interfering matrix components. Adjust chromatographic conditions to separate ticlopidine and this compound from co-eluting matrix components.
Poor Peak Shape for this compound Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded and is in good condition.
Presence of interfering substances.Improve the selectivity of the sample preparation method. Adjust the mass spectrometry parameters for better specificity.
Shift in this compound Retention Time Changes in the chromatographic system.Equilibrate the column thoroughly before each run. Check for leaks in the LC system and ensure consistent mobile phase composition.
Deuterium isotope effect.While generally minimal with d4 labeling, significant chromatographic separation from the unlabeled ticlopidine can occur. Ensure that the integration window for both ticlopidine and this compound is appropriate.
Non-linear Calibration Curve Inappropriate concentration of this compound.Re-evaluate the concentration of the internal standard to better match the concentration range of the analyte.
Cross-contamination or impurities in the internal standard.Verify the purity of your this compound standard. Ensure there is no unlabeled ticlopidine present.
Detector saturation.Dilute the samples or adjust the detector settings to avoid saturation at high concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard for ticlopidine quantification in human plasma.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for ticlopidine analysis that used clopidogrel as an internal standard.[4][5]

  • Spike Plasma: To a 100 µL aliquot of human plasma, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to achieve the desired final concentration.

  • Vortex: Briefly vortex the sample to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortex: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a method for ticlopidine analysis using a structural analog internal standard.[3][6]

  • Spike Plasma: To a 200 µL aliquot of human plasma, add 20 µL of this compound working solution.

  • Vortex: Briefly vortex the sample.

  • Add Extraction Solvent: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether-hexane (80:20, v/v)) to the plasma sample.[3]

  • Vortex: Vortex for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of ticlopidine and this compound. Optimization will be required for your specific instrumentation.

Parameter Suggested Condition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Ticlopidine: m/z 264.0 -> 154.2[4][5] this compound: m/z 268.0 -> 158.2 (predicted)

Data Presentation

Table 1: Example Calibration Curve for Ticlopidine in Human Plasma
Analyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11001,500150,0000.010
51007,600152,0000.050
2010030,500151,0000.202
100100155,000153,0001.013
500100780,000150,0005.200
10001001,520,000149,00010.201

Note: Data is hypothetical for illustrative purposes.

Table 2: Acceptance Criteria for Method Validation

Based on FDA guidelines for bioanalytical method validation.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be consistent across different lots of matrix
Stability Analyte and IS should be stable under various storage and handling conditions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Ticlopidine/Ticlopidine-d4) peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve results Final Concentration Results calibration_curve->results

Caption: Workflow for Ticlopidine quantification using this compound.

troubleshooting_logic start High IS Variability? check_prep Review Sample Prep Protocol start->check_prep Yes end Issue Resolved start->end No check_autosampler Check Autosampler Performance check_prep->check_autosampler check_stability Evaluate IS Stability check_autosampler->check_stability optimize_cleanup Optimize Sample Cleanup check_stability->optimize_cleanup If variability persists optimize_cleanup->end

Caption: Troubleshooting logic for high internal standard variability.

References

Ticlopidine-d4 isotopic purity and potential for interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ticlopidine-d4 as an internal standard in analytical experiments.

Isotopic Purity of this compound

The isotopic purity of a deuterated internal standard is crucial for accurate quantification of the target analyte. The following table summarizes the typical isotopic purity of this compound available from commercial suppliers.

SupplierIsotopic Purity Specification
Cayman Chemical≥99% deuterated forms (d1-d4)[1]
Toronto Research ChemicalsPurity confirmed by NMR, HPLC, and MS; detailed data in Certificate of Analysis[2][3]
Santa Cruz BiotechnologyIsotopic purity data available in the Certificate of Analysis[4][5]

Experimental Protocols

Protocol for Assessing Isotopic Purity of this compound by LC-MS

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. LC-MS Analysis:

  • Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might start at 10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve baseline separation of the different isotopologues.

    • Acquire data in full scan mode to observe the entire isotopic cluster.

3. Data Analysis:

  • Extract the ion chromatograms for the unlabeled Ticlopidine (d0) and the deuterated isotopologues (d1, d2, d3, d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Troubleshooting Guides and FAQs

Frequently Asked Questions

Q1: What is the expected isotopic purity of commercially available this compound?

A1: Commercial suppliers typically provide this compound with a high isotopic purity, often specified as ≥99% for all deuterated forms (d1-d4)[1]. For precise data, it is essential to consult the Certificate of Analysis provided by the supplier[2][3].

Q2: How can I verify the isotopic purity of my this compound standard?

A2: The isotopic purity can be experimentally verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. An LC-MS method, as detailed in the protocol above, allows for the separation and quantification of the different isotopologues.

Q3: What are the potential sources of interference when using this compound as an internal standard?

A3: Potential interferences can arise from several sources:

  • Isotopic Impurity: The presence of unlabeled Ticlopidine (d0) in the this compound standard can lead to an overestimation of the analyte concentration.

  • Deuterium Exchange: Back-exchange of deuterium atoms with protons from the solvent or matrix can occur, especially under acidic or basic conditions, reducing the signal of the d4 isotopologue and potentially increasing the signal of lower deuterated forms.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Ticlopidine and this compound, causing ion suppression or enhancement in the mass spectrometer and affecting the accuracy of quantification.

  • Metabolic Switching: Deuteration can sometimes alter the metabolic pathway of a drug. While less common for internal standards that do not undergo extensive metabolism, it is a theoretical possibility.

  • Co-administered Drugs: Ticlopidine is a known inhibitor of the cytochrome P450 enzyme CYP2C19[1][6][7][8][9]. If the analyte of interest is also metabolized by this enzyme, co-elution and competition for ionization could lead to inaccurate results.

Q4: How does Ticlopidine's inhibition of CYP2C19 affect its use as an internal standard?

A4: Ticlopidine is a potent inhibitor of CYP2C19[6][7][9]. When analyzing Ticlopidine as the analyte, this inhibition can affect the metabolism of co-administered drugs that are substrates of CYP2C19[1][8]. When using this compound as an internal standard for the quantification of other compounds, it is crucial to consider if the analyte is a CYP2C19 substrate. If so, the presence of this compound could potentially alter the analyte's metabolism in in-vitro systems that contain active enzymes, though this is less of a concern for typical in-vivo pharmacokinetic studies where the internal standard is added after sample collection. The primary concern in bioanalysis is the potential for differential matrix effects or ionization competition between the analyte and the internal standard.

Troubleshooting Guide
IssuePossible CauseRecommended Action
High background signal at the mass of unlabeled Ticlopidine (d0) Isotopic impurity in the this compound standard.1. Verify the isotopic purity of the this compound standard using HRMS. 2. If significant d0 is present, subtract the contribution of d0 from the analyte signal based on the measured isotopic distribution of the standard. 3. Consider purchasing a new standard with higher isotopic purity.
Inaccurate or imprecise results Deuterium back-exchange.1. Investigate the stability of this compound under your experimental conditions (e.g., sample preparation, storage). 2. Avoid prolonged exposure to strongly acidic or basic conditions. 3. Perform a deuterium exchange study by incubating this compound in the sample matrix at different pH values and temperatures and analyzing the isotopic distribution over time.
Matrix effects (ion suppression or enhancement).1. Evaluate matrix effects by comparing the response of this compound in neat solution versus in extracted blank matrix. 2. Optimize the sample preparation method (e.g., use a more rigorous extraction technique like solid-phase extraction) to remove interfering matrix components. 3. Adjust the chromatographic conditions to separate this compound from the interfering components.
Unexpected peaks in the chromatogram Metabolic instability of this compound in the matrix (if enzymes are active).1. Ensure that sample collection and preparation procedures inhibit enzymatic activity (e.g., immediate cooling, addition of enzyme inhibitors). 2. Investigate the metabolic profile of this compound in the specific biological matrix if metabolic interference is suspected.
Poor peak shape or shifting retention times Issues with the LC method or column.1. Ensure the LC system is properly equilibrated. 2. Check for column degradation or contamination. 3. Optimize the mobile phase composition and gradient.

Visualizations

Ticlopidine_Metabolism_and_Action Ticlopidine Ticlopidine (Prodrug) CYP_Enzymes Hepatic CYP450 Enzymes (e.g., CYP2C19) Ticlopidine->CYP_Enzymes Metabolism ActiveMetabolite Active Thiol Metabolite P2Y12 P2Y12 Receptor on Platelets ActiveMetabolite->P2Y12 Irreversibly Blocks CYP_Enzymes->ActiveMetabolite Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Initiates ADP ADP ADP->P2Y12 Binds to Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep_Standard Prepare this compound Standard Solution LC_Separation Chromatographic Separation of Isotopologues Prep_Standard->LC_Separation MS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->MS_Detection Extract_ICs Extract Ion Chromatograms (d0, d1, d2, d3, d4) MS_Detection->Extract_ICs Integrate_Peaks Integrate Peak Areas Extract_ICs->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity Integrate_Peaks->Calculate_Purity

References

Minimizing back-exchange of deuterium in Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the back-exchange of deuterium in Ticlopidine-d4 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?

A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This can lead to an underestimation of the deuterated compound's concentration and affect the accuracy of quantitative analyses, particularly in techniques like LC-MS/MS where this compound is often used as an internal standard. The stability of the deuterium label is crucial for reliable experimental results.

Q2: Which positions on the this compound molecule are deuterated and how does this affect their susceptibility to back-exchange?

A2: In commercially available this compound, the deuterium atoms are typically located on the phenyl ring. Specifically, the IUPAC name is 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine.[2] Deuterium atoms on an aromatic ring are generally stable and less prone to exchange under typical analytical conditions compared to deuterium on heteroatoms (like -OH, -NH, -SH) or carbons adjacent to heteroatoms.[3] However, exposure to harsh acidic or basic conditions, or high temperatures, can potentially facilitate exchange.

Q3: What are the primary factors that can induce deuterium back-exchange in this compound?

A3: The main factors that can promote deuterium back-exchange include:

  • pH: The rate of hydrogen-deuterium exchange is pH-dependent, with the minimum exchange rate typically observed around pH 2.5.[4][5] Both highly acidic and basic conditions can accelerate back-exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[4]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for exchange to occur. The isotopic composition of the solvent (e.g., percentage of D2O vs. H2O) is a key driver.[6]

  • Matrix Effects: Components in biological matrices (e.g., plasma, urine) can sometimes influence the local pH or contain enzymatic activity that may affect label stability, although this is less common for aromatic deuterium.

Q4: Can the choice of analytical instrumentation affect the degree of back-exchange?

A4: Yes, certain components and settings of analytical instruments, particularly in LC-MS systems, can contribute to back-exchange. For instance, prolonged exposure to aqueous mobile phases on the LC column can provide an opportunity for exchange.[5] Additionally, high temperatures in the ion source of a mass spectrometer could potentially contribute to in-source exchange, although this is less common for stable labels.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: Inconsistent or decreasing signal intensity of this compound in LC-MS/MS analysis.
  • Possible Cause: Deuterium back-exchange is occurring during sample preparation or analysis.

  • Troubleshooting Steps:

StepActionRationale
1 Review Sample Preparation pH Ensure that the pH of all solutions used during sample extraction and preparation is maintained as close to pH 2.5 as possible to minimize the exchange rate.[4] Avoid strongly acidic or basic conditions.
2 Control Temperature Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).[1] This will slow down the kinetics of the exchange reaction.
3 Minimize Exposure to Protic Solvents Reduce the time the sample is in aqueous solutions. If possible, use a higher percentage of organic solvent in the final sample diluent. Reconstitute extracted samples in a solvent with low water content immediately before injection.
4 Optimize LC Method Shorten the LC gradient time to reduce the residence time of this compound on the column in an aqueous mobile phase.[5] Consider using a column with a stationary phase that allows for faster elution.
5 Check for Co-eluting Interferences Matrix components co-eluting with this compound could potentially alter the local pH and promote on-column exchange. Adjusting the chromatographic separation may be necessary.
Problem 2: Observed chromatographic peak for this compound is broader or shows tailing compared to the non-deuterated standard.
  • Possible Cause: On-column hydrogen-deuterium exchange can sometimes lead to peak shape distortion. A slight retention time shift between the deuterated and non-deuterated compound is also possible due to the deuterium isotope effect.[8]

  • Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase pH Adjust the mobile phase pH to be in the range of 2.5-3.0 to minimize on-column exchange.[4]
2 Lower Column Temperature If the LC system has a column thermostat, set it to a lower temperature (e.g., 20-25°C) to reduce the rate of on-column exchange.
3 Evaluate Different Column Chemistries Test different stationary phases to see if a particular chemistry minimizes the interaction that may be facilitating the exchange.
4 Confirm Co-elution If used as an internal standard, verify that the retention times of this compound and unlabeled Ticlopidine are as close as possible.[8] Significant separation can lead to differential matrix effects.[9]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound in Plasma to Minimize Back-Exchange
  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (in methanol or acetonitrile).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid (to achieve a pH of approximately 2.5-3.0).

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject immediately into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Conditions for Stable Analysis of this compound
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A rapid gradient is recommended to minimize run time. For example, start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization (ESI) Positive

  • MS/MS Transitions:

    • Ticlopidine: Q1 m/z 264.1 -> Q3 m/z 154.1

    • This compound: Q1 m/z 268.1 -> Q3 m/z 158.1

Visualizations

experimental_workflow cluster_prep Sample Preparation (Cold Conditions) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + this compound ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) plasma->ppt Add precipitant centrifuge Centrifugation (4°C) ppt->centrifuge Vortex evap Evaporation (N2, RT) centrifuge->evap Transfer supernatant reconstitute Reconstitution in Mobile Phase evap->reconstitute lc Rapid Gradient LC (Low Temp, Acidic pH) reconstitute->lc Inject ms MS/MS Detection lc->ms

Caption: Workflow for minimizing this compound back-exchange.

troubleshooting_logic start Inconsistent this compound Signal check_ph Is sample/mobile phase pH ~2.5? start->check_ph check_temp Are temperatures low? check_ph->check_temp Yes adjust_ph Adjust pH with formic acid check_ph->adjust_ph No check_time Is analysis time minimized? check_temp->check_time Yes use_cold Use ice/chilled autosampler check_temp->use_cold No shorten_lc Shorten LC gradient check_time->shorten_lc No solution Signal Stabilized check_time->solution Yes adjust_ph->check_temp use_cold->check_time shorten_lc->solution

Caption: Troubleshooting logic for inconsistent this compound signal.

References

Technical Support Center: LC-MS/MS Analysis of Ticlopidine and Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS sources for the analysis of Ticlopidine and its deuterated internal standard, Ticlopidine-d4. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A crucial step in developing a robust LC-MS/MS method is the optimization of mass spectrometry parameters to maximize the response for the precursor to product ion transition.

Methodology for Compound Optimization:

  • Standard Preparation: Prepare stock solutions of Ticlopidine and this compound in a suitable organic solvent, such as methanol or acetonitrile.

  • Direct Infusion: Infuse a dilute solution (e.g., 100 ng/mL) of each compound separately into the mass spectrometer using a syringe pump.

  • Tuning and Optimization:

    • Perform a full scan in positive electrospray ionization (ESI) mode to identify the precursor ions ([M+H]⁺) for Ticlopidine and this compound.

    • Select the precursor ion for each compound and perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy (CE) and other compound-specific parameters for each precursor-to-product ion transition (MRM transition).

  • Source Parameter Optimization: While infusing the standards, systematically adjust the ion source parameters to maximize the signal intensity of the selected MRM transitions. These parameters include:

    • Nebulizer Gas Flow

    • Heater Gas Flow and Temperature

    • Capillary Voltage

    • Nozzle Voltage

Data Presentation: Optimized MS/MS Parameters

The following tables summarize the typically optimized multiple reaction monitoring (MRM) parameters for Ticlopidine and this compound. Note that optimal values can vary between different LC-MS/MS instruments.

Table 1: Optimized MRM Parameters for Ticlopidine

ParameterValue
Precursor Ion (m/z)264.04
Product Ion (m/z)154.20
Dwell Time (ms)200
Collision Energy (eV)Instrument Dependent
Declustering Potential (V)Instrument Dependent

Table 2: Optimized MRM Parameters for this compound (Internal Standard)

ParameterValue
Precursor Ion (m/z)268.04
Product Ion (m/z)158.20
Dwell Time (ms)200
Collision Energy (eV)Instrument Dependent
Declustering Potential (V)Instrument Dependent

Visualizations

Ticlopidine Fragmentation Pathway

G Ticlopidine Ticlopidine [M+H]⁺ = 264.04 Fragment1 Fragment Ion m/z = 154.20 Ticlopidine->Fragment1 Collision-Induced Dissociation NeutralLoss Neutral Loss (C₇H₆Cl) Ticlopidine->NeutralLoss

Caption: Proposed fragmentation of protonated Ticlopidine.

LC-MS/MS Source Optimization Workflow

G cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_source Source Optimization cluster_validation Method Validation Prep Prepare Ticlopidine & This compound Standards Infuse Infuse Standards into MS Prep->Infuse Tune Tune & Optimize MRM Transitions (CE, DP, etc.) Infuse->Tune Opt_Gas Optimize Nebulizer & Heater Gas Tune->Opt_Gas Opt_Voltage Optimize Capillary & Nozzle Voltage Tune->Opt_Voltage Validate Validate Method with Optimized Parameters Opt_Gas->Validate Opt_Voltage->Validate

Overcoming challenges in Ticlopidine-d4 quantification at low concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ticlopidine-d4 quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the bioanalysis of Ticlopidine, particularly when using its deuterated internal standard (this compound) at low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS quantification?

A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS bioanalysis. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[1] This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: What are the most common challenges when quantifying this compound at low concentrations (at or near the Lower Limit of Quantification - LLOQ)?

A2: At low concentrations, several issues can become more pronounced:

  • Poor Signal-to-Noise (S/N) Ratio: Low signal intensity for both the analyte and the internal standard can make accurate peak integration difficult.[3]

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, urine) can significantly impact the ionization efficiency of Ticlopidine and this compound, affecting accuracy and precision.[1][4]

  • Variability in Internal Standard Response: Large variations in the this compound peak area across a sample batch can indicate underlying analytical problems.

  • Isotopic Contribution/Crosstalk: At the LLOQ, the natural isotopic abundance of the non-labeled Ticlopidine may contribute to the signal of the this compound, or vice-versa, leading to inaccurate measurements.

Q3: Can the deuterium label on this compound be unstable?

A3: Yes, under certain conditions, deuterium atoms can exchange with protons from the solvent or matrix. This is more likely if the labels are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[5] It is crucial to ensure the deuterium labels on this compound are on stable positions of the molecule to prevent this exchange, which would compromise the integrity of the assay.[5]

Q4: Can Ticlopidine metabolites interfere with the quantification of this compound?

A4: It is possible. Ticlopidine is extensively metabolized in the liver.[6] If a metabolite has a similar mass-to-charge ratio (m/z) or fragments in a similar way to this compound, it could potentially interfere with the analysis. This is why chromatographic separation is critical to resolve the analyte and its internal standard from any potentially interfering metabolites.[7]

Troubleshooting Guides

Issue 1: High Variability in this compound Internal Standard (IS) Peak Area

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction) for consistency. Ensure complete and uniform mixing at each step. Automating sample preparation can reduce variability.
Variable Matrix Effects Different lots of biological matrix can cause varying degrees of ion suppression or enhancement.[4] Evaluate matrix effects by comparing the IS response in extracted blank matrix from different sources versus a neat solution. Optimize chromatography to separate this compound from the ion-suppressing regions.
IS Stability Issues Investigate the stability of this compound in the stock solution, working solution, and the final extracted sample under the storage and analysis conditions. Deuterated standards can sometimes degrade or undergo H/D exchange.[1][5]
Injector Problems Inconsistent injection volumes can lead to variable IS response. Check the autosampler for air bubbles, leaks, or clogs. Perform an injector precision test.
Issue 2: Poor Signal Intensity or Low Signal-to-Noise (S/N) at the LLOQ

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[3] Adjust the chromatographic gradient to better separate the analyte from matrix interferences. Consider a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation).
Inefficient Ionization Ensure the mobile phase pH is appropriate for efficient protonation of Ticlopidine in positive ion mode. The addition of small amounts of additives like formic acid or ammonium acetate can improve ionization.
Contamination of MS Ion Source A dirty ion source can lead to a general loss of sensitivity.[3] Clean the ion source components, including the orifice and capillary, according to the manufacturer's recommendations.
Issue 3: Inaccurate Quantification and Poor Precision

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with a deuterated IS, a slight chromatographic shift between Ticlopidine and this compound can cause them to be affected differently by a sharp region of ion suppression.[4] This "deuterium isotope effect" can alter the analyte/IS ratio.[1] Aim for perfect co-elution or ensure both peaks elute in a region free of suppression.
Isotopic Crosstalk Verify that the MRM transition for Ticlopidine is not detecting any signal from the this compound standard, and vice versa. Check a high concentration standard of each compound individually. If crosstalk is observed, a higher mass difference (e.g., d7 vs d4) or a different fragmentation may be needed.
Non-linearity at Low End The calibration curve may be non-linear near the LLOQ. Ensure the chosen regression model (e.g., linear, quadratic, weighted) accurately fits the data at the low end. It may be necessary to narrow the calibration range.
Instability of Analyte/IS in Matrix Perform stability tests (e.g., freeze-thaw, bench-top, long-term) to ensure that neither Ticlopidine nor this compound is degrading in the biological matrix during sample handling and storage.

Quantitative Data Summary

The following tables summarize typical parameters from validated LC-MS/MS methods for the quantification of Ticlopidine in human plasma. These values can serve as a benchmark for method development and troubleshooting.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter Method 1[8] Method 2[9] Method 3[10]
Column Jones Genesis C8 (150 x 4.1 mm, 4 µm)Gemini C18 (50 x 2.0 mm, 5 µm)C18 BD (N/A)
Mobile Phase Isocratic (Details not specified)Acetonitrile: 1 mM Ammonium Acetate (75:25, v/v)0.01 M KH2PO4 (pH 4):ACN:MeOH (20:40:40)
Flow Rate N/AN/AN/A
Run Time 3.0 minN/AN/A
Ionization Mode ESI PositiveESI PositiveUV Detection
Internal Standard ClopidogrelClopidogrelN/A
MRM Transition (Analyte) N/A264.0 -> 154.2N/A
MRM Transition (IS) N/A322.4 -> 212.2N/A

Table 2: Method Validation Parameters

Parameter Method 1[8] Method 2[9] Method 3[10]
Linearity Range 1.0 - 1000 ng/mL2 - 2000 ng/mL10 - N/A ng/mL
Correlation Coefficient (r²) > 0.9994N/AN/A
LLOQ 1.0 ng/mL2 ng/mL10 ng/mL
Accuracy (% Bias) Within 80-125% (Bioequivalence criteria)92.4 - 95.6%N/A
Precision (% CV) N/A< 6.4%N/A
Extraction Recovery N/AN/A~84.9%

Experimental Protocols

Protocol: Quantification of Ticlopidine in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices found in the literature.[8][9][10]

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of this compound working solution (internal standard) to all tubes except for the blank matrix.

  • Add 300 µL of acetonitrile (protein precipitation agent) to all tubes.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge before placing in the autosampler.

2. LC-MS/MS Analysis

  • LC System: HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute. (Note: Gradient must be optimized for specific column and system).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Ticlopidine: Q1 m/z 264.0 -> Q3 m/z 154.2

    • This compound: Q1 m/z 268.0 -> Q3 m/z 158.2 (Example transitions, must be optimized).

Visualizations

Ticlopidine_Signaling_Pathway Ticlopidine Mechanism of Action cluster_blood Blood Vessel cluster_platelet Platelet Membrane platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits GPIIb_IIIa_inactive Inactive GPIIb/IIIa P2Y12->GPIIb_IIIa_inactive Activation Pathway cAMP cAMP AC->cAMP Converts ATP to GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to Ticlopidine Ticlopidine (Prodrug) ActiveMetabolite Active Metabolite Ticlopidine->ActiveMetabolite Hepatic Metabolism ActiveMetabolite->P2Y12 Irreversibly Blocks ADP ADP ADP->P2Y12 Binds & Activates cAMP->GPIIb_IIIa_inactive Prevents Activation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds to

Caption: Ticlopidine's active metabolite irreversibly blocks the P2Y12 receptor on platelets.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Extract & Reconstitute centrifuge->extract inject Inject Sample extract->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: General workflow for this compound quantification in plasma samples.

Troubleshooting_Tree Troubleshooting Logic for Low Concentration Analysis start Poor Accuracy or Precision at LLOQ check_is Is IS Peak Area Stable Across Batch (<15-20% CV)? start->check_is is_no No check_is->is_no No is_yes Yes check_is->is_yes Yes check_sn Is S/N Ratio > 10 for Analyte & IS at LLOQ? sn_no No check_sn->sn_no No sn_yes Yes check_sn->sn_yes Yes check_cal Is Calibration Curve Linear & Accurate at LLOQ? cal_no No check_cal->cal_no No cal_yes Yes check_cal->cal_yes Yes final_check Review Sample Prep & Chromatography troubleshoot_is Investigate Sample Prep Consistency & Matrix Effects is_no->troubleshoot_is is_yes->check_sn troubleshoot_sn Optimize MS Source Parameters & Clean Source sn_no->troubleshoot_sn sn_yes->check_cal troubleshoot_cal Adjust Curve Range, Weighting, or Check Standards cal_no->troubleshoot_cal cal_yes->final_check

Caption: A decision tree for troubleshooting low-level this compound quantification.

References

Technical Support Center: Ticlopidine and Ticlopidine-d4 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ticlopidine and its deuterated internal standard, Ticlopidine-d4, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ticlopidine and this compound from biological samples?

A1: The three primary techniques for extracting Ticlopidine and its deuterated internal standard from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the biological matrix, required sample cleanliness, desired recovery, and available equipment.

Q2: Why is my recovery of this compound significantly different from Ticlopidine?

A2: Ideally, the recovery of a stable isotope-labeled internal standard like this compound should be very similar to the analyte, Ticlopidine. Significant differences in recovery can indicate a few issues:

  • Sample Preparation Inconsistency: Ensure thorough vortexing and consistent addition of all reagents to both the samples and quality controls.

  • Matrix Effects: The internal standard and analyte might be experiencing different degrees of ion suppression or enhancement in the mass spectrometer. This can be investigated by comparing the response of the internal standard in a neat solution versus in an extracted blank matrix sample.

  • Pipetting Errors: Inaccurate pipetting of the internal standard spiking solution can lead to variability.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Ticlopidine?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1][2] To minimize their impact:

  • Optimize Chromatography: Develop a robust chromatographic method that separates Ticlopidine and this compound from co-eluting matrix components.

  • Improve Sample Cleanup: Employ a more rigorous extraction method. For instance, if you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Ticlopidine and experiences similar matrix effects, thus providing accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Low Recovery of Ticlopidine and/or this compound

Low recovery is a frequent issue that can compromise the sensitivity and accuracy of an assay. The following sections provide a systematic approach to troubleshooting this problem for each of the main extraction techniques.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A common starting point is 3:1 (solvent:sample).- Ensure the precipitating solvent is cold, as this can enhance precipitation efficiency.- Vortex the sample vigorously immediately after adding the precipitating solvent to ensure thorough mixing.
Analyte Co-precipitation - Ticlopidine is known to bind to plasma proteins. Incomplete disruption of this binding before precipitation can lead to co-precipitation.- Consider adjusting the sample pH before adding the precipitating solvent to disrupt protein binding.
Sub-optimal Precipitating Solvent - While acetonitrile is widely used, methanol can also be effective. If recovery is low with one, try the other.- A mixture of solvents can sometimes improve recovery.
Insufficient Centrifugation - Ensure centrifugation speed and time are adequate to form a tight pellet of precipitated protein. A loose pellet can lead to contamination of the supernatant during transfer.
Potential Cause Troubleshooting Steps
Incorrect pH of the Aqueous Phase - Ticlopidine is a basic compound. To ensure it is in its neutral, more extractable form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa.- Use a suitable buffer to maintain the desired pH throughout the extraction process.
Sub-optimal Extraction Solvent - The choice of organic solvent is critical. A solvent that is too polar may not efficiently extract the relatively non-polar Ticlopidine, while a very non-polar solvent may not be sufficiently miscible with the aqueous phase.- Common LLE solvents for Ticlopidine include mixtures of diethyl ether and hexane, or n-heptane with a small amount of isoamyl alcohol.[3][4]- Experiment with different solvent combinations and ratios to find the optimal system for your matrix.
Insufficient Mixing/Shaking - Ensure vigorous and adequate mixing (e.g., vortexing or shaking) to maximize the surface area between the aqueous and organic phases, facilitating the transfer of the analyte.
Emulsion Formation - Emulsions can form at the interface of the two layers, trapping the analyte and making phase separation difficult.- To break emulsions, try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or centrifuging at a higher speed.
Analyte Back-Extraction - If the pH of the extraction solvent is not appropriate, the analyte may partition back into the aqueous phase. Ensure the organic phase maintains conditions that favor the analyte remaining in its neutral form.
Potential Cause Troubleshooting Steps
Improper Cartridge Conditioning/Equilibration - Ensure the SPE sorbent is properly wetted (conditioned) with an appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample loading conditions. Failure to do so can result in poor retention of the analyte.
Analyte Breakthrough During Loading - The sample may be loaded onto the cartridge too quickly. Reduce the flow rate during sample application.- The loading solution may be too strong, preventing the analyte from binding to the sorbent. Consider diluting the sample or adjusting its pH.
Analyte Loss During Washing - The wash solvent may be too strong, causing the analyte to be eluted along with the interferences. Use a weaker wash solvent or a smaller volume.- Ensure the pH of the wash solvent does not alter the charge state of Ticlopidine, causing it to elute prematurely.
Incomplete Elution - The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic content of the elution solvent or try a different solvent with a higher elution strength.- The volume of the elution solvent may be insufficient. Try eluting with a larger volume or in multiple smaller aliquots.
Irreversible Binding to Sorbent - Ticlopidine may have strong secondary interactions with the sorbent material. Consider using a different type of SPE sorbent (e.g., a polymer-based sorbent instead of a silica-based one).

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery percentages for Ticlopidine using different extraction methods. Note that these values can vary depending on the specific protocol and the biological matrix.

Extraction Method Biological Matrix Analyte Typical Recovery (%) Reference
Protein PrecipitationPlasmaTiclopidine>80%[5]
Liquid-Liquid ExtractionSerumTiclopidineImproved with isoamyl alcohol addition[6]
Liquid-Liquid ExtractionPlasmaTiclopidineNot specified, but used in a validated method[4]
Solid-Phase ExtractionPlasmaTiclopidine84.4 - 87.3%[7]

Experimental Protocols

Protein Precipitation (PPT) for Ticlopidine in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[5]

Materials:

  • Human plasma

  • Acetonitrile (ACN)

  • Ticlopidine and this compound stock solutions

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Ticlopidine in Human Plasma

This protocol is based on a published HPLC-UV method.[3]

Materials:

  • Human plasma

  • pH 9 buffer

  • n-heptane

  • Isoamyl alcohol

  • Ticlopidine and this compound stock solutions

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of human plasma into a glass tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 250 µL of pH 9 buffer and vortex briefly.

  • Add 5 mL of n-heptane containing 1.5% isoamyl alcohol.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject an aliquot into the analytical system.

Solid-Phase Extraction (SPE) for Ticlopidine from Urine

This is a general protocol for the extraction of a drug from urine using a mixed-mode cation exchange SPE cartridge, which would be suitable for the basic nature of Ticlopidine.

Materials:

  • Urine sample

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • Ticlopidine and this compound stock solutions

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of the this compound internal standard working solution and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the Ticlopidine and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase for analysis.

Visualization of Experimental Workflows

LLE_Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_buffer Add pH 9 Buffer add_is->add_buffer add_solvent Add Extraction Solvent (n-heptane/isoamyl alcohol) add_buffer->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

SPE_Troubleshooting start Low Recovery in SPE check_fractions Analyze All Fractions: Load, Wash, and Elution start->check_fractions analyte_in_load Analyte in Loading Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Solution: - Decrease loading flow rate - Weaken sample solvent analyte_in_load->solution_load Yes analyte_not_eluted Analyte Not Eluting? analyte_in_wash->analyte_not_eluted No solution_wash Solution: - Use weaker wash solvent - Decrease wash volume analyte_in_wash->solution_wash Yes solution_elute Solution: - Increase elution solvent strength - Increase elution volume analyte_not_eluted->solution_elute Yes

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of bioanalytical methods for the quantification of Ticlopidine in biological matrices, the choice of a suitable internal standard (IS) is critical for ensuring accuracy, precision, and robustness of the assay. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. While the use of a stable isotope-labeled (SIL) internal standard, such as Ticlopidine-d4, is generally preferred due to its similar physicochemical properties to the analyte, publicly available data on its specific use in Ticlopidine bioanalysis is limited.

This guide provides a comparative overview of two commonly used alternative internal standards for Ticlopidine quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS): Clopidogrel and Loratadine. The following sections present a summary of their performance based on published validation data, detailed experimental protocols, and a generalized workflow for bioanalytical method validation.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for compensating for variability during sample extraction and analysis. The following tables summarize the validation parameters for bioanalytical methods using Clopidogrel and Loratadine as internal standards for Ticlopidine analysis.

Table 1: Bioanalytical Method Validation Parameters with Clopidogrel as Internal Standard

Validation ParameterResult
Linearity Range1.0 - 1000 ng/mL (r² > 0.999427)[1] / 2 - 2000 ng/mL[2][3][4]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1] / 2 ng/mL[2][3][4]
Accuracy (Inter-batch)92.4 - 95.6%[2][3][4]
Precision (Inter-batch)Within 6.4% Coefficient of Variation[2][3][4]
Extraction Recovery> 80%[5]

Table 2: Bioanalytical Method Validation Parameters with Loratadine as Internal Standard

Validation ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)[5]
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
Limit of Detection (LOD)0.5 ng/mL[5]
Accuracy (Intra- and Inter-batch)85 - 115%[5]
Precision (Intra- and Inter-batch)< 15% Relative Standard Deviation[5]
Extraction Recovery> 80%[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing bioanalytical assays. The following are summaries of the experimental protocols used for Ticlopidine analysis with Clopidogrel and Loratadine as internal standards.

Method Using Clopidogrel as Internal Standard[2][3][4]
  • Sample Preparation: Protein precipitation. 20 µL of human plasma was mixed with 980 µL of acetonitrile containing 10 ng/mL of Clopidogrel (IS).

  • Chromatographic Separation:

    • Column: Reverse-phase Gemini C18 (50 mm x 2.0 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 1 mM ammonium acetate in water (75:25, v/v).

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI).

    • Mode: Multiple reaction monitoring (MRM).

    • Transitions:

      • Ticlopidine: m/z 264.04 → m/z 154.20.

      • Clopidogrel (IS): m/z 322.40 → m/z 212.20.

Method Using Loratadine as Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction. Plasma samples were extracted with a mixture of n-hexane and isopropanol (95:5, v/v).

  • Chromatographic Separation:

    • Column: 150 mm x 2.0 mm ID, 5 µm.

    • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate buffer solution (85:15, v/v).

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI).

    • Analyzer: Quadrupole mass spectrometer.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process for ensuring the reliability of pharmacokinetic and toxicokinetic data.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Optimization B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatography & MS Parameter Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Lower Limit of Quantification (LLOQ) F->G H Matrix Effect G->H I Stability H->I J Recovery I->J K Analysis of Study Samples J->K

References

Comparison of Ticlopidine-d4 and other internal standards for Ticlopidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the antiplatelet agent Ticlopidine, particularly in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its primary role is to compensate for variations in sample preparation, chromatography, and mass spectrometry response.[1] This guide provides a detailed comparison of Ticlopidine-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analog internal standards for Ticlopidine analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the most suitable choice for quantitative bioanalysis using mass spectrometry.[1][2] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3] This near-identical chemical nature ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thus providing the most effective correction for experimental variability.[1][4]

This compound is the deuterated analog of Ticlopidine. While specific performance data for this compound was not found in the reviewed literature, the principles of using SILs are well-established. For instance, a method for the analysis of Clopidogrel, a structurally related thienopyridine, successfully utilized d4-labeled internal standards for both the parent drug and its metabolite, achieving a lower limit of quantification (LLOQ) of 1 pg/mL.[5] Another study on a Clopidogrel metabolite also employed Clopidogrel-d4 as the internal standard.[6]

Common Alternatives: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative.[4] An ideal analog IS should have a chemical structure and functional groups similar to the analyte to ensure comparable behavior during sample processing and analysis. For Ticlopidine analysis, several structural analogs have been employed.

Clopidogrel: As a thienopyridine derivative like Ticlopidine, Clopidogrel is a frequently used internal standard. One study describes a rapid and sensitive HPLC-MS/MS method for Ticlopidine quantification in human plasma using Clopidogrel as the IS.[7]

Imipramine: This tricyclic antidepressant has also been used as an internal standard in an HPLC-UV method for Ticlopidine determination.[8] Its selection is likely based on its extraction characteristics and chromatographic retention time being suitable for the developed method.

Performance Data Comparison

The following table summarizes the performance characteristics of different analytical methods for Ticlopidine using various internal standards. It is important to note that these data are collated from different studies and direct comparison should be made with caution due to potential variations in instrumentation and experimental conditions.

Parameter Method with Clopidogrel IS [7]Method with Imipramine IS [8]
Analytical Technique HPLC-MS/MSHPLC-UV
Matrix Human PlasmaHuman Plasma
Linearity Range 1.0 - 1000 ng/mL5 - 1200 ng/mL
Correlation Coefficient (r²) > 0.999Not Reported
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5 ng/mL
Precision (%CV) Not explicitly stated, but method validated8.91% at LLOQ
Accuracy Not explicitly stated, but method validated"Good accuracy" reported

Experimental Protocols

Ticlopidine Analysis using Clopidogrel as Internal Standard[7]
  • Sample Preparation: Liquid-liquid extraction. To acidified plasma, the internal standard (Clopidogrel) is added. The mixture is then extracted with a diethyl ether-hexane (80:20, v/v) solution.

  • Chromatography:

    • Column: Jones Genesis C8, 4 µm (150 x 4.1 mm i.d.)

    • Mobile Phase: Isocratic elution (details not specified in the abstract)

    • Run Time: 3.0 minutes

  • Detection: Electrospray tandem mass spectrometry (MS/MS).

Ticlopidine Analysis using Imipramine as Internal Standard[8]
  • Sample Preparation: Liquid-liquid extraction. Plasma samples are buffered to pH 9, and the internal standard (Imipramine) is added. Extraction is performed with n-heptane-isoamyl alcohol (98.5:1.5, v/v).

  • Chromatography:

    • Column: Supelcosil LC-8-DB, 5 µm (15 cm x 4.6 mm I.D.)

    • Mobile Phase: Acetonitrile-methanol-0.05 M KH₂PO₄ (20:25:55, v/v) at pH 3.0 containing 3% triethylamine.

    • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 235 nm.

Visualizing the Workflow and Logic

To better understand the role of the internal standard, the following diagrams illustrate the experimental workflow and the logical principle of internal standardization.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Plasma Sample Add_IS Add Known Amount of Internal Standard Sample_Collection->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation_Reconstitution Evaporate & Reconstitute Extraction->Evaporation_Reconstitution HPLC HPLC Separation Evaporation_Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Peak_Integration Integrate Peak Areas (Analyte & IS) MSMS->Peak_Integration Calculate_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Quantification Quantify using Calibration Curve Calculate_Ratio->Quantification

Caption: General workflow for bioanalysis using an internal standard.

Internal_Standard_Logic Analyte Ticlopidine (Analyte) Analyte_Response Analyte MS Response Analyte->Analyte_Response IS Internal Standard (e.g., this compound) IS_Response IS MS Response IS->IS_Response Variability Sources of Variability (Extraction Loss, Ion Suppression) Variability->Analyte_Response Variability->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of internal standard correction for experimental variability.

Discussion and Recommendations

The ideal internal standard for Ticlopidine analysis, particularly for methods employing mass spectrometry, is its stable isotope-labeled counterpart, this compound. The core advantage of a SIL IS is its ability to track the analyte through the entire analytical process with high fidelity, correcting for variations in sample recovery and matrix effects that can significantly impact ionization efficiency.[1][4] While structural analogs like Clopidogrel and Imipramine have been used to successfully validate methods, they may not perfectly mimic the behavior of Ticlopidine under all conditions.[4] For instance, differences in pKa, polarity, and ionization efficiency between the analyte and a structural analog can lead to differential extraction recovery or matrix effects, potentially compromising accuracy and precision.

Key Considerations for Selecting an Internal Standard:

  • Physicochemical Similarity: The IS should closely resemble the analyte in terms of chemical structure, polarity, and ionization characteristics.

  • Co-elution vs. Resolution: For LC-MS/MS, the IS should ideally co-elute with the analyte to ensure they experience the same matrix effects. However, they must be distinguishable by their mass-to-charge ratio (m/z).

  • Purity: The IS should be free of impurities that could interfere with the analyte's measurement.

  • Stability: The IS must be stable throughout the sample preparation and analysis process.

Recommendation:

For the development of new, high-sensitivity bioanalytical methods for Ticlopidine, the use of This compound is strongly recommended. Its properties as a stable isotope-labeled internal standard provide the highest level of assurance for data accuracy and reliability. In situations where this compound is not feasible, Clopidogrel represents a rational choice for a structural analog due to its close structural similarity to Ticlopidine. The use of less structurally related compounds like Imipramine should be carefully validated to ensure it adequately corrects for all potential sources of variability.

References

A Comparative Guide to the Cross-Validation of Ticlopidine Assays Utilizing Diverse Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ticlopidine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability and robustness of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and detection, thereby compensating for any potential variability.[1][2][3]

This guide provides a comprehensive comparison of different analytical methods for Ticlopidine quantification, with a specific focus on the impact of utilizing various internal standards. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable methodology for their specific needs.

Comparative Analysis of Assay Performance

The selection of an internal standard is a pivotal decision in the development of a robust bioanalytical method. The ideal IS should be structurally similar to the analyte to ensure comparable behavior during sample processing and analysis, but sufficiently different to be chromatographically resolved. The following table summarizes the performance characteristics of Ticlopidine assays employing different internal standards, as reported in various validated methods.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Precision (% CV)Accuracy (% Recovery)LLOQ (ng/mL)Reference
Clopidogrel HPLC/MS/MS1.0 - 1000< 15%Within ±15%1.0[4]
Clopidogrel LC/MS/MS2 - 2000< 6.4%92.4 - 95.6%2.0[5][6]
Imipramine HPLC-UV5 - 12008.91% (at LLOQ)Not explicitly stated5.0[7]
Proadifen GC/EI-MS10 - 4500< 9%Within ±7%10.0[8]

Note: Precision and accuracy values are generally reported as percent coefficient of variation (% CV) and percent recovery, respectively. LLOQ refers to the Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the summarized experimental protocols for Ticlopidine quantification using the aforementioned internal standards.

Method 1: Ticlopidine Assay with Clopidogrel as Internal Standard (LC-MS/MS)
  • Sample Preparation: Liquid-liquid extraction. To an acidified plasma sample, Clopidogrel (as IS) is added. The extraction is performed using a mixture of diethyl ether and hexane (80:20, v/v).[4] Alternatively, a simple protein precipitation with acetonitrile containing Clopidogrel can be employed.[5][6][9]

  • Chromatography:

    • Column: Jones Genesis C8 (150 x 4.1 mm, 4 µm)[4] or Gemini C18 (50 mm x 2.0 mm, 5 µm).[5][6]

    • Mobile Phase: Isocratic elution with a suitable solvent mixture, for instance, acetonitrile and 1 mM ammonium acetate in water (75:25, v/v).[5][6]

    • Flow Rate: Typically around 1.0 mL/min.[10][11]

  • Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+). The multiple reaction monitoring (MRM) transitions would be m/z 264.04 → 154.20 for Ticlopidine and m/z 322.40 → 212.20 for Clopidogrel.[5][6]

Method 2: Ticlopidine Assay with Imipramine as Internal Standard (HPLC-UV)
  • Sample Preparation: Liquid-liquid extraction. Plasma samples are buffered to pH 9, and Imipramine (as IS) is added. Extraction is carried out using n-heptane-isoamyl alcohol (98.5:1.5, v/v).[7]

  • Chromatography:

    • Column: Supelcosil LC-8-DB (15 cm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and 0.05 M KH2PO4 (20:25:55, v/v) at pH 3.0, containing 3% triethylamine.[7]

    • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV absorbance at 235 nm.[7]

Method 3: Ticlopidine Assay with Proadifen as Internal Standard (GC-MS)
  • Sample Preparation: Solid-phase extraction (SPE). Proadifen (as IS) is added to the whole blood sample. The extraction is performed using Oasis HLB cartridges.[8]

  • Chromatography: Gas chromatography. Specific column and temperature program details are optimized for the separation of Ticlopidine and Proadifen.

  • Detection: Electron impact ionization-mass spectrometry (EI-MS).[8]

Visualizing the Workflow and Logic

To better understand the analytical process and the role of the internal standard, the following diagrams have been generated.

Ticlopidine_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample (Plasma/Blood) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for a bioanalytical Ticlopidine assay.

Internal_Standard_Logic cluster_process Analytical Process Variability cluster_ideal_is Ideal Internal Standard Behavior cluster_outcome Result Extraction_Var Extraction Inefficiency Analyte Ticlopidine Extraction_Var->Analyte IS Internal Standard Extraction_Var->IS Injection_Var Injection Volume Variation Injection_Var->Analyte Injection_Var->IS Ionization_Var Ion Suppression/Enhancement Ionization_Var->Analyte Ionization_Var->IS Stable_Ratio Constant Analyte/IS Ratio Analyte->Stable_Ratio IS->Stable_Ratio Accurate_Quant Accurate Quantification Stable_Ratio->Accurate_Quant

References

Performance Showdown: Ticlopidine-d4 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. For the antiplatelet agent Ticlopidine, a cornerstone in the prevention of thromboembolic disorders, various internal standards have been employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Ticlopidine-d4, a deuterated analog, against commonly used alternative internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in extraction recovery and matrix effects, leading to highly accurate and precise results.

Performance Metrics: A Head-to-Head Comparison

To objectively evaluate the performance of this compound, we have summarized key validation parameters from various studies employing different internal standards for Ticlopidine quantification in human plasma.

Table 1: Performance Characteristics of Internal Standards for Ticlopidine Quantification

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Precision (%RSD)Accuracy (%Bias)
This compound TiclopidineData not explicitly found in literatureData not explicitly found in literatureExpected to be low (<15%)Expected to be within ±15%
ClopidogrelTiclopidine1.01.0 - 1000Intra-day: <10.5, Inter-day: <9.8Intra-day: -5.0 to 6.0, Inter-day: -3.0 to 4.0
ImipramineTiclopidine55 - 12008.91 (at LLOQ)Not explicitly stated
LoratadineTiclopidine0.5 (LOD)1 - 1000<1585-115% of nominal

LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, %RSD: Percent Relative Standard Deviation, %Bias: Percent Bias

The expectation for a method using this compound would be to meet or exceed these performance metrics. The near-identical chemical nature of a deuterated internal standard to its analyte counterpart typically results in superior performance, particularly in mitigating matrix effects and improving reproducibility.

Experimental Protocols: A Glimpse into the Methodology

To provide a practical context, detailed methodologies for the analysis of Ticlopidine using different internal standards are outlined below.

Experimental Protocol Using Clopidogrel as Internal Standard

This method is suitable for the quantification of Ticlopidine in human plasma.

  • Sample Preparation:

    • To 500 µL of human plasma, add 25 µL of Clopidogrel internal standard solution (1 µg/mL in methanol).

    • Vortex for 30 seconds.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18, 4.6 x 50 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Ticlopidine: m/z 264.1 → 154.2

      • Clopidogrel (IS): m/z 322.1 → 212.1

Experimental Protocol Using Imipramine as Internal Standard

This HPLC-UV method is an alternative for Ticlopidine quantification.

  • Sample Preparation:

    • To 1 mL of plasma, add 50 µL of Imipramine internal standard solution (10 µg/mL).

    • Add 200 µL of 1 M sodium hydroxide and 5 mL of n-hexane.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: Waters Alliance or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (45:25:30, v/v/v), pH adjusted to 3.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • UV Detection: 235 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines the key steps in a typical bioanalytical workflow for Ticlopidine quantification using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_separation HPLC Separation reconstitution->hplc_separation ms_detection Mass Spectrometric Detection (MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Ticlopidine Bioanalysis: A Comparative Guide to Internal Standard Selection—Ticlopidine-d4 versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies submitted to regulatory agencies, the choice of a suitable internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. An ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction and sample handling to ionization in the mass spectrometer—thereby compensating for any potential variability. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Ticlopidine-d4, and a structural analog for the quantification of the antiplatelet agent Ticlopidine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the use of a SIL internal standard is generally considered the gold standard, this guide will also present experimental data for a validated method using the structural analog, Clopidogrel, as the internal standard for Ticlopidine analysis. This allows for a practical examination of the performance of a structural analog in the absence of readily available, detailed published validation data for a this compound method.

The Ideal Internal Standard: this compound

A stable isotope-labeled internal standard, such as this compound, is theoretically the most appropriate choice for the quantitative bioanalysis of Ticlopidine. By incorporating deuterium atoms into the Ticlopidine structure, this compound possesses nearly identical physicochemical properties to the unlabeled analyte. This structural similarity ensures that this compound co-elutes with Ticlopidine during chromatography and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. This co-behavior allows for highly effective compensation for analytical variability, leading to enhanced data quality.

Expected Advantages of this compound:

  • Improved Accuracy and Precision: By closely tracking the analyte through all stages of the analysis, SIL internal standards provide more reliable correction for sample-to-sample variations.

  • Compensation for Matrix Effects: The most significant advantage of a SIL IS is its ability to compensate for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.

  • Similar Extraction Recovery: Having nearly identical chemical properties, the SIL IS will have a very similar recovery to the analyte during sample preparation procedures like liquid-liquid extraction or solid-phase extraction.

Despite these theoretical advantages, a publicly available, detailed validation report for an LC-MS/MS method for Ticlopidine using this compound as the internal standard could not be identified in the scientific literature at the time of this publication. Therefore, the following sections will focus on the experimentally determined performance of a widely used structural analog internal standard, Clopidogrel.

A Practical Alternative: The Structural Analog Clopidogrel

Clopidogrel, another thienopyridine antiplatelet agent, is a structural analog of Ticlopidine and has been successfully used as an internal standard in several validated bioanalytical methods for Ticlopidine quantification in human plasma.[1][2][3] While not identical, its structural similarity allows it to mimic the behavior of Ticlopidine to a reasonable extent during analysis.

Quantitative Performance Data for Ticlopidine Analysis Using Clopidogrel as Internal Standard

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Ticlopidine in human plasma using Clopidogrel as the internal standard.[2][3]

Table 1: Method Validation Parameters for Ticlopidine Quantification using Clopidogrel IS

ParameterResult
Linearity Range2 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2 ng/mL

Table 2: Inter-Batch Precision and Accuracy for Ticlopidine Quantification using Clopidogrel IS

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Precision (% CV)Accuracy (%)
65.56.492.4
600573.83.595.6
16001500.82.893.8
Comparative Performance: this compound vs. Clopidogrel

The following table provides a comparative summary of the expected and experimentally determined performance of this compound and Clopidogrel as internal standards for Ticlopidine analysis.

Table 3: Comparison of Internal Standard Performance

Performance MetricThis compound (Deuterated IS)Clopidogrel (Structural Analog IS)
Linearity (r²) Data not available in published literature> 0.99[2][3]
LLOQ Data not available in published literature2 ng/mL[2][3]
Accuracy Data not available in published literature92.4 - 95.6%[2][3]
Precision (%CV) Data not available in published literature2.8 - 6.4%[2][3]
Matrix Effect Compensation Expected to be highMay be less effective than SIL IS
Extraction Recovery Tracking Expected to be nearly identical to analyteSimilar, but may differ from analyte

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Ticlopidine in human plasma using Clopidogrel as an internal standard.[2][3]

Sample Preparation: Protein Precipitation

  • To a 20 µL aliquot of human plasma, add 980 µL of acetonitrile containing 10 ng/mL of Clopidogrel (as the internal standard).

  • Vortex the mixture to precipitate the plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Gemini C18 (50 mm x 2.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 1 mM Ammonium Acetate in water (75:25, v/v)

  • Flow Rate: Isocratic

  • Injection Volume: Not specified

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ticlopidine: m/z 264.04 → 154.20

    • Clopidogrel (IS): m/z 322.40 → 212.20

Visualizing the Workflow and Decision Process

To further clarify the analytical process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (20 µL) add_is Add Acetonitrile with Clopidogrel IS (980 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (Gemini C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification

Experimental workflow for Ticlopidine analysis.

is_selection cluster_choices Primary Choices cluster_sil_pros_cons This compound cluster_analog_pros_cons Clopidogrel start Internal Standard Selection for Ticlopidine Bioanalysis sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) start->sil_is analog_is Structural Analog IS (e.g., Clopidogrel) start->analog_is sil_pros Pros: - Near-identical physicochemical properties - Co-elution with analyte - Excellent compensation for matrix effects - High accuracy and precision sil_is->sil_pros sil_cons Cons: - Higher cost of synthesis - Potential for isotopic interference sil_is->sil_cons analog_pros Pros: - More readily available - Lower cost - Similar chemical structure analog_is->analog_pros analog_cons Cons: - Different retention time - Potential for differential matrix effects - May not perfectly track analyte recovery analog_is->analog_cons

Internal standard selection considerations.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a reliable and robust bioanalytical method for Ticlopidine. The use of a stable isotope-labeled internal standard, this compound, is the preferred approach due to its ability to provide the most accurate and precise results by effectively compensating for analytical variability, including matrix effects.

However, in situations where a validated method using a SIL internal standard is not available or feasible, a carefully selected structural analog, such as Clopidogrel, can serve as a viable alternative. The experimental data presented in this guide demonstrate that a validated LC-MS/MS method using Clopidogrel as an internal standard can achieve acceptable levels of accuracy, precision, and sensitivity for the quantification of Ticlopidine in human plasma.[2][3]

For researchers, scientists, and drug development professionals, it is recommended to prioritize the development and validation of a bioanalytical method using this compound as the internal standard to ensure the highest quality data for pharmacokinetic and bioequivalence studies. When this is not practical, the use of a validated method with a structural analog like Clopidogrel can be a suitable alternative, provided that a thorough validation is performed to demonstrate its performance and reliability.

References

The Gold Standard Debate: Evaluating Ticlopidine-d4 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the accuracy and precision of ticlopidine bioanalysis reveals a landscape dominated by alternative internal standards, raising questions about the assumed superiority of its deuterated counterpart, Ticlopidine-d4. This guide provides a comparative analysis of published bioanalytical methods for ticlopidine, offering researchers, scientists, and drug development professionals a comprehensive look at the available data to inform their selection of an appropriate internal standard.

In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of ticlopidine, is widely considered the gold standard. This preference is rooted in the nearly identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, thereby ensuring the highest levels of accuracy and precision. However, a thorough review of the scientific literature reveals a scarcity of publicly available, head-to-head comparative studies that definitively establish the superiority of this compound over other internal standards in the bioanalysis of ticlopidine.

Conversely, several validated methods employing alternative, structurally similar compounds as internal standards have been published, complete with detailed performance data. This guide will objectively present the accuracy and precision data from these studies, providing a valuable resource for bioanalytical scientists to make informed decisions based on empirical evidence.

Performance of Alternative Internal Standards

Bioanalytical methods for ticlopidine have been successfully validated using a variety of internal standards, most notably clopidogrel and loratadine. The following table summarizes the reported accuracy and precision data from these studies, benchmarked against the stringent acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Regulatory Guidelines (FDA/EMA) LLOQ≤20%≤20%±20%
Other QCs≤15%≤15%±15%
Clopidogrel 2 (LLOQ)6.45.8-7.6[1]
10 (Low QC)4.23.5-4.4[1]
200 (Mid QC)3.12.9-6.2[1]
1600 (High QC)2.52.1-5.9[1]
Loratadine 1 (LLOQ)<15<1585-115% of nominal[2]
Low, Mid, High QC<15<1585-115% of nominal[2]

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.

The data clearly indicates that bioanalytical methods for ticlopidine employing either clopidogrel or loratadine as internal standards can meet the rigorous accuracy and precision requirements of regulatory agencies. The study utilizing clopidogrel as an internal standard demonstrated excellent performance, with precision values well below the 15% (and 20% for LLOQ) threshold and accuracy within a narrow range around the nominal concentrations[1]. Similarly, the method using loratadine reported compliance with regulatory expectations for both precision and accuracy[2].

Experimental Protocols

To provide a comprehensive understanding of the methodologies that yielded the data above, the following are detailed experimental protocols from the cited studies.

Method 1: Ticlopidine Quantification with Clopidogrel as Internal Standard[1]
  • Sample Preparation: A 20 µL aliquot of human plasma was subjected to protein precipitation with 980 µL of acetonitrile containing clopidogrel as the internal standard.

  • Chromatography: The separation was achieved on a Gemini C18 column (50 x 2.0 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile and 1 mM ammonium acetate in water (75:25, v/v).

  • Mass Spectrometry: A tandem mass spectrometer with positive electrospray ionization was used. The analysis was performed in multiple reaction monitoring (MRM) mode, monitoring the transitions of m/z 264.04 → 154.20 for ticlopidine and m/z 322.40 → 212.20 for clopidogrel.

Method 2: Ticlopidine Quantification with Loratadine as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction was performed on plasma samples using a mixture of n-hexane and isopropanol (95:5, v/v) after the addition of loratadine as the internal standard.

  • Chromatography: An HPLC system equipped with a 150 mm x 2.0 mm, 5 µm column was used. The mobile phase consisted of acetonitrile and 10 mmol/L ammonium acetate buffer solution (85:15, v/v).

  • Mass Spectrometry: A quadrupole mass spectrometer with an electrospray ionization source operating in positive-ion mode was used for detection.

Bioanalytical Workflow for Ticlopidine Analysis

The following diagram illustrates a typical bioanalytical workflow for the quantification of ticlopidine in plasma samples using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A generalized workflow for the bioanalysis of ticlopidine.

Conclusion: An Evidence-Based Approach to Internal Standard Selection

While the theoretical advantages of using a stable isotope-labeled internal standard like this compound are well-established, the available scientific literature demonstrates that robust and reliable bioanalytical methods for ticlopidine can be developed and validated using alternative internal standards such as clopidogrel and loratadine. The accuracy and precision data from these published methods comfortably meet the stringent requirements of regulatory agencies.

The choice of an internal standard is a critical decision in method development. While this compound remains a theoretically ideal choice, practical considerations such as commercial availability, cost, and the empirical evidence of success with alternative standards should be taken into account. This guide provides the necessary data to support an evidence-based approach to internal standard selection for the regulated bioanalysis of ticlopidine, empowering researchers to make decisions that are both scientifically sound and practically viable. Ultimately, the goal is to ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.

References

The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard for Ticlopidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drugs in biological matrices is paramount. For Ticlopidine, an antiplatelet agent, the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is a critical determinant of data reliability. This guide provides a comprehensive comparison between the use of a deuterated internal standard (Ticlopidine-d4) and a structural analog, highlighting the superior performance of the former and providing the experimental data to support this justification.

The Rationale for a Stable Isotope Labeled Internal Standard

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for any potential variability. A deuterated internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to that of the analyte, Ticlopidine. This ensures co-elution during chromatography and similar behavior during extraction and ionization. In contrast, a structural analog, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to less accurate and precise results.

The use of a stable isotope-labeled internal standard is widely recognized for its ability to effectively minimize the impact of matrix effects, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte.[1] By co-eluting and having the same ionization properties, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, allowing for a reliable correction and more accurate quantification.

Justification_for_Deuterated_IS cluster_analyte Analyte (Ticlopidine) cluster_process Bioanalytical Workflow A Ticlopidine in Plasma P1 Sample Preparation (Extraction) A->P1 IS_D Deuterated IS (this compound) IS_D->P1 IS_A Structural Analog IS (e.g., Clopidogrel) IS_A->P1 P2 LC Separation P1->P2 P3 MS Detection (Ionization) P2->P3 O_D High Accuracy & Precision P3->O_D Similar behavior to analyte compensates for variability O_A Potential for Inaccuracy & Imprecision P3->O_A Different behavior introduces uncorrected variability

Figure 1: Justification for Deuterated Internal Standard.

Comparative Performance Data

Table 1: Method Validation Parameters for Ticlopidine with a Structural Analog IS (Clopidogrel)

Validation ParameterResult
Linearity Range2 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV)
6 ng/mL6.4%
60 ng/mL2.8%
1600 ng/mL1.9%
Inter-day Precision (%CV)
6 ng/mL5.8%
60 ng/mL3.5%
1600 ng/mL2.6%
Intra-day Accuracy (%)
6 ng/mL95.7%
60 ng/mL98.2%
1600 ng/mL99.1%
Inter-day Accuracy (%)
6 ng/mL95.6%
60 ng/mL92.4%
1600 ng/mL94.7%
Recovery Not explicitly reported
Matrix Effect Not explicitly reported

Data extracted from a study quantifying Ticlopidine in human plasma using Clopidogrel as the internal standard.

Table 2: Method Validation Parameters for Clopidogrel with a Deuterated IS (Clopidogrel-d4)

Validation ParameterResult
Linearity Range1 - 150 ng/mL
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV) < 17%
Inter-day Precision (%CV) < 17%
Intra-day Accuracy (%) 92.5 - 101.7%
Inter-day Accuracy (%) 92.5 - 101.7%
Recovery Not explicitly reported
Matrix Effect Not explicitly reported

Data extracted from a study quantifying the active metabolite of Clopidogrel using Clopidogrel-d4 as the internal standard.[2]

The data presented, although from different studies, suggest that methods employing deuterated internal standards achieve comparable, if not better, levels of precision and accuracy. The primary advantage, however, lies in the inherent ability of the deuterated standard to compensate for matrix effects and variability in extraction, which is not always rigorously quantified or reported for methods using structural analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical methods. Below are representative protocols for the quantification of Ticlopidine using a structural analog internal standard and for a similar compound using a deuterated internal standard.

Protocol 1: Ticlopidine Quantification with a Structural Analog IS (Clopidogrel)

1. Sample Preparation:

  • To 20 µL of human plasma, add 980 µL of acetonitrile containing 10 ng/mL of Clopidogrel (as IS).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Gemini C18 (50 mm x 2.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 1 mM Ammonium Acetate in water (75:25, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ticlopidine: m/z 264.04 → 154.20

    • Clopidogrel (IS): m/z 322.40 → 212.20

Protocol 2: Clopidogrel Active Metabolite with a Deuterated IS (Clopidogrel-d4)

1. Sample Preparation:

  • To plasma samples, add acetonitrile containing Clopidogrel-d4 as the internal standard.

  • Vortex mix.

  • Centrifuge to precipitate proteins.

  • Inject the supernatant.

2. Liquid Chromatography:

  • Column: C8 column

  • Mobile Phase: Reverse-phase gradient

  • Flow Rate: Not specified

  • Injection Volume: Not specified

3. Mass Spectrometry:

  • Ionization: Not specified

  • MRM Transitions: Not explicitly provided in the abstract.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Plasma Sample S2 Add IS (Deuterated or Analog) S1->S2 S3 Protein Precipitation (e.g., Acetonitrile) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Collect Supernatant S4->S5 A1 Inject into LC System S5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3

Figure 2: Typical Bioanalytical Workflow.

Conclusion

The use of a deuterated internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of Ticlopidine. Its ability to closely mimic the analyte throughout the analytical process provides a more robust and reliable method, effectively compensating for variations in sample preparation and, most importantly, mitigating the unpredictable nature of matrix effects. While methods employing structural analogs can be validated to meet regulatory requirements, the inherent physicochemical differences between the analog and the analyte introduce a level of uncertainty that is minimized with a deuterated standard. For high-stakes clinical and bioequivalence studies where data integrity is of the utmost importance, the justification for using a deuterated internal standard is clear and compelling.

References

Safety Operating Guide

Proper Disposal of Ticlopidine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Ticlopidine-d4 is critical for laboratory safety and compliance. As a deuterated analog of the antiplatelet agent Ticlopidine, this compound requires careful handling and adherence to specific disposal protocols due to its potential environmental hazards. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Ticlopidine hydrochloride, the parent compound of this compound, is classified as hazardous, being harmful if swallowed and causing serious eye damage.[1] Crucially, it is also categorized as very toxic to aquatic life with long-lasting effects.[1] This high aquatic toxicity underscores the importance of preventing its release into the environment. Therefore, this compound should be managed as a hazardous pharmaceutical waste.

Quantitative Data Summary

For clear reference, the following table summarizes key hazard and classification information for Ticlopidine hydrochloride, which should be considered applicable to this compound in the context of disposal.

ParameterValueReference
Acute Oral Toxicity (LD50, rat) 1,780 mg/kg[1]
Acute Oral Toxicity (LD50, mouse) 600 mg/kg[1]
Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)[1]
Aquatic Hazard (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Eye Damage Category 1 (Causes serious eye damage)[1]

Step-by-Step Disposal Protocol for this compound

Adherence to a strict, step-by-step disposal protocol is mandatory to mitigate risks and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • This compound waste must be segregated from general and non-hazardous waste streams.

  • Use a designated, clearly labeled hazardous waste container. Based on general pharmaceutical waste guidelines, a blue-lidded bin is often used for non-hazardous medicines, while more hazardous materials may require specific containers as dictated by institutional or local regulations.[2]

3. Containerization:

  • Solid Waste: Place any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, vials), into a primary container that is sealable and robust. This primary container should then be placed in the designated hazardous pharmaceutical waste container.

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[3] Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

4. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

5. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, drains, and general laboratory traffic while awaiting pickup.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Ensure that the disposal company is aware of the nature of the waste to ensure it is handled and treated appropriately, which for pharmaceutical waste, typically involves incineration.[2]

  • Maintain all necessary documentation and records of the disposal as required by your institution and local regulations.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is regulated by various bodies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled, though Ticlopidine is not currently listed as a controlled substance.[3][4] It is imperative that all laboratory personnel are familiar with and adhere to their institutional guidelines as well as local, state, and federal regulations governing pharmaceutical waste.[4] Improper disposal can lead to significant environmental contamination and regulatory penalties.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.